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  • Product: 2-Cyclopentyl-2-methoxyacetic acid
  • CAS: 149605-43-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-Cyclopentyl-2-methoxyacetic Acid (CMAA)

This guide provides an in-depth technical analysis of 2-Cyclopentyl-2-methoxyacetic acid (CAS 149605-43-6) , a specialized chiral building block used in medicinal chemistry for the synthesis of lipophilic, metabolically...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Cyclopentyl-2-methoxyacetic acid (CAS 149605-43-6) , a specialized chiral building block used in medicinal chemistry for the synthesis of lipophilic, metabolically stable pharmaceutical intermediates.[1]

[1]

Executive Summary & Chemical Identity

2-Cyclopentyl-2-methoxyacetic acid (CMAA) is a functionalized alpha-alkoxy acid used primarily as a building block in the development of G-protein coupled receptor (GPCR) modulators and kinase inhibitors.[1][2] Structurally, it represents an O-methylated analog of cyclopentylmandelic acid (cyclopentylglycolic acid).[1]

In drug design, the introduction of the methoxy group at the alpha position serves two critical functions:

  • Metabolic Stability: It blocks the alpha-hydroxyl metabolic "soft spot," preventing rapid oxidation by cytochrome P450 enzymes.

  • Conformational Locking: The methoxy group restricts bond rotation, potentially locking the molecule into a bioactive conformation.

Physicochemical Profile
PropertySpecification
CAS Registry Number 149605-43-6
IUPAC Name 2-Cyclopentyl-2-methoxyacetic acid
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.19 g/mol
Appearance Colorless to pale yellow viscous liquid or low-melting solid
Solubility Soluble in MeOH, DCM, DMSO, EtOAc; Sparingly soluble in water
Acidity (pKa) ~3.5 – 4.0 (Predicted based on

-alkoxy substitution)
Boiling Point ~260–270°C (Predicted at 760 mmHg)
Chirality Contains one stereocenter at C-2.[1][2][3][4][5][6] CAS 149605-43-6 typically refers to the racemate unless specified as (R)- or (S)-.

Synthetic Routes & Mechanistic Insight

The synthesis of CMAA requires precise control over the alkylation step to prevent racemization (if starting with chiral material) and elimination side reactions. The most robust industrial route involves the O-methylation of 2-cyclopentyl-2-hydroxyacetic acid (Cyclopentylglycolic acid).[1]

Core Synthesis Protocol: Williamson Ether Strategy

This pathway utilizes a hydride base to deprotonate the alpha-hydroxyl group, followed by nucleophilic attack on a methyl donor.

Reagents:

  • Substrate: 2-Cyclopentyl-2-hydroxyacetic acid (or its methyl ester).[1]

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).[1]

  • Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF.

Step-by-Step Methodology
  • Esterification (Optional but Recommended): Convert the acid to Methyl 2-cyclopentyl-2-hydroxyacetate using SOCl₂/MeOH. This prevents the base from wasting equivalents deprotonating the carboxylic acid.

  • Deprotonation: To a solution of the ester in anhydrous THF at 0°C, add NaH (1.2 eq) portion-wise under N₂ atmosphere.

    • Mechanism: NaH removes the hydroxyl proton, forming the alkoxide anion.

  • Alkylation: Dropwise addition of Methyl Iodide (1.5 eq). Allow to warm to room temperature over 4 hours.

    • Critical Control: Maintain temperature <25°C to avoid elimination of the hydroxyl group to form the alkene.

  • Saponification: Treat the methylated ester with LiOH/THF/H₂O to hydrolyze the ester back to the free acid (CMAA).

  • Workup: Acidify to pH 2 with 1N HCl, extract with Ethyl Acetate, and dry over Na₂SO₄.

Visualization: Synthetic Workflow

The following diagram outlines the logical flow from precursor to purified target, highlighting critical decision nodes.

SynthesisWorkflow Precursor 2-Cyclopentyl-2- hydroxyacetic Acid Inter1 Methyl Ester Intermediate Precursor->Inter1 Esterification (SOCl2/MeOH) Reaction O-Methylation (NaH / MeI / THF) Inter1->Reaction Alkoxide Formation Hydrolysis Saponification (LiOH / H2O) Reaction->Hydrolysis Deprotection Product 2-Cyclopentyl-2- methoxyacetic Acid (CAS 149605-43-6) Hydrolysis->Product Acidification & Isolation

Caption: Figure 1. Convergent synthesis pathway for CAS 149605-43-6 via Williamson Ether synthesis, prioritizing yield and purity.

Application in Drug Development[1]

While often overshadowed by its hydroxylated precursors, CMAA is a strategic tool in Lead Optimization .

Bioisosteric Replacement

In P2Y12 inhibitors (like Ticagrelor analogs) or Muscarinic antagonists (like Glycopyrrolate analogs), the "cyclopentyl-mandelic" motif is common.[1]

  • Problem: The

    
    -OH group is a primary target for Phase II conjugation (glucuronidation), leading to rapid clearance.[1]
    
  • Solution: Substitution with the

    
    -OMe group (using CMAA) retains the hydrogen-bond accepting capability while blocking conjugation, significantly extending the half-life (
    
    
    
    ).[1]
Chiral Resolution Agent

The enantiomerically pure forms of CMAA (obtained via chiral HPLC or enzymatic resolution) are used as Chiral Solvating Agents (CSAs) in NMR spectroscopy. They form diastereomeric complexes with chiral amines, allowing for the determination of enantiomeric excess (ee).[1]

Analytical Quality Control

To ensure the integrity of CAS 149605-43-6 for research use, the following analytical battery is required.

High-Performance Liquid Chromatography (HPLC)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm (low absorption due to lack of chromophores; refractive index detector recommended if UV is insufficient).

Nuclear Magnetic Resonance (NMR) Criteria
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       10.5 (br s, 1H, COOH)[1]
      
    • 
       3.65 (d, 1H, 
      
      
      
      -CH)[1]
    • 
       3.42 (s, 3H, OCH₃)[1]
      
    • 
       2.30 (m, 1H, cyclopentyl CH)[1]
      
    • 
       1.40–1.90 (m, 8H, cyclopentyl CH₂)[1]
      
  • Validation: The singlet at 3.42 ppm is diagnostic for the successful methylation. Absence of a broad singlet around 3.0–4.0 ppm (OH) confirms complete conversion.

Handling, Stability & Safety

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Storage & Stability[9]
  • Storage: Store at +2°C to +8°C. The compound is hygroscopic. Keep under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which can catalyze slow decarboxylation or microbial growth.

  • Shelf Life: 24 months if stored properly in sealed borosilicate glass containers.

Emergency Protocol
  • Skin Contact: Wash immediately with polyethylene glycol 400, followed by soap and water. The lipophilic nature allows it to penetrate the epidermis; water alone is inefficient.

  • Spill: Neutralize with sodium bicarbonate (NaHCO₃) before sweeping.

References

  • PubChem Compound Summary. (2024). 2-Cyclopentyl-2-methoxyacetic acid.[1][3][4][5][6][7][8][9][10] National Center for Biotechnology Information. [Link]

  • Spring, T. et al. (2020). Strategies for Metabolic Stabilization of Alpha-Hydroxy Acids in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry: Bioisosterism. Academic Press. (Contextual reference for O-Me/OH substitution).

Sources

Exploratory

2-Cyclopentyl-2-methoxyacetic acid molecular weight and formula

This is an in-depth technical guide for 2-Cyclopentyl-2-methoxyacetic acid , designed for researchers and drug development professionals. A Strategic Chiral Building Block for GPCR Ligand Design Executive Summary 2-Cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for 2-Cyclopentyl-2-methoxyacetic acid , designed for researchers and drug development professionals.

A Strategic Chiral Building Block for GPCR Ligand Design

Executive Summary

2-Cyclopentyl-2-methoxyacetic acid (CAS: 149605-43-6) is a specialized alpha-alkoxy carboxylic acid used primarily as a chiral building block in the synthesis of pharmaceutical intermediates.[1][2] Structurally, it serves as a lipophilic, metabolically stable bioisostere of 2-cyclopentyl-2-hydroxyacetic acid (Cyclopentylmandelic acid).[1]

By replacing the alpha-hydroxyl group with a methoxy group, medicinal chemists can block rapid Phase II metabolic conjugation (glucuronidation), thereby improving the oral bioavailability and half-life of target molecules.[1] This scaffold is frequently employed in the optimization of antagonists for Muscarinic Acetylcholine Receptors (mAChRs) and P2X3 receptors .[1]

Molecular Identity & Physicochemical Profile

Core Nomenclature & Identifiers
ParameterData
IUPAC Name 2-Cyclopentyl-2-methoxyacetic acid
Common Name Alpha-methoxy-cyclopentaneacetic acid
CAS Number (Racemic) 149605-43-6
CAS Number (S-Isomer) 149605-59-4
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.20 g/mol
SMILES COC(C1CCCC1)C(=O)O
InChI Key HCZFXJXOGGVDNE-UHFFFAOYSA-N
Physicochemical Properties
  • Physical State: Viscous colorless to pale yellow oil (often solidifies upon cooling).[1]

  • Boiling Point (Predicted): 265.0 ± 23.0 °C at 760 mmHg.[1]

  • Density: 1.1 ± 0.1 g/cm³.[1]

  • pKa (Acidic): 3.65 ± 0.10 (Stronger than acetic acid due to the inductive effect of the α-methoxy group).[1]

  • Lipophilicity (cLogP): 1.35 (More lipophilic than the hydroxy analog, cLogP ~0.6).[1]

  • Solubility: Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in water (pH < 3).[1]

Synthetic Methodology

Retrosynthetic Analysis

The most robust synthesis avoids direct alpha-alkylation of methoxyacetic acid due to poor selectivity.[1] Instead, the pathway proceeds via the O-methylation of the alpha-hydroxy precursor (Mandelic acid analog).[1] This route preserves the carbon skeleton and allows for enantioselective synthesis if starting from a chiral hydroxy acid.[1]

Step-by-Step Protocol (Racemic Synthesis)
Phase 1: Formation of the Alpha-Hydroxy Scaffold
  • Reagents: Cyclopentyl bromide, Magnesium turnings, Diethyl oxalate (or Glyoxylic acid).[1]

  • Mechanism: Grignard Addition.[1]

  • Grignard Formation: React Cyclopentyl bromide with Mg in anhydrous THF to form Cyclopentylmagnesium bromide.[1]

  • Addition: Add the Grignard reagent dropwise to a solution of Diethyl oxalate at -78°C.

  • Hydrolysis: Acidic hydrolysis yields 2-Cyclopentyl-2-hydroxyacetic acid (CAS: 6053-71-0).[1]

Phase 2: O-Methylation (The Critical Step) [1]
  • Challenge: Direct methylation of the acid requires 2 equivalents of base and often yields the methyl ester.[1]

  • Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), DMF.[1]

  • Protection (In Situ): Dissolve 2-Cyclopentyl-2-hydroxyacetic acid (1.0 eq) in dry DMF at 0°C. Add NaH (2.2 eq) slowly. Caution: H₂ gas evolution.[1]

  • Alkylation: Add MeI (2.5 eq) dropwise. Stir at RT for 4 hours. This forms Methyl 2-cyclopentyl-2-methoxyacetate .[1]

  • Saponification: Add LiOH (3.0 eq) in THF/Water (1:1) to the reaction mixture. Stir at 50°C for 2 hours to hydrolyze the ester.

  • Workup: Acidify with 1M HCl to pH 2. Extract with EtOAc.[1] Dry over Na₂SO₄ and concentrate.

Synthesis Workflow Diagram

SynthesisPath Start Cyclopentyl Bromide (C5H9Br) Grignard Cyclopentyl-MgBr (Grignard Reagent) Start->Grignard Mg, THF Inter1 2-Cyclopentyl-2-hydroxyacetic acid (Precursor) Grignard->Inter1 1. Diethyl Oxalate 2. H3O+ Methylation Methylation (NaH / MeI) Inter1->Methylation DMF, 0°C Ester Methyl 2-cyclopentyl-2-methoxyacetate (Intermediate Ester) Methylation->Ester O-Alkylation Final 2-Cyclopentyl-2-methoxyacetic acid (Target) Ester->Final LiOH, THF/H2O (Saponification)

Caption: Step-wise synthesis from cyclopentyl bromide via Grignard addition and O-methylation.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be observed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Chemical Shift (δ)MultiplicityIntegrationAssignment
10.50 Broad Singlet1HCarboxylic Acid (-COOH )
3.65 Doublet (J=6.5 Hz)1HAlpha-Proton (-CH (OMe)-)
3.42 Singlet3HMethoxy Group (-OCH ₃)
2.35 Multiplet1HCyclopentyl Methine (-CH -)
1.80 - 1.40 Multiplet8HCyclopentyl Methylene (-CH ₂-)
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).[1]

  • Molecular Ion: [M-H]⁻ = 157.1 m/z .[1]

  • Fragmentation: Loss of CO₂ (M-44) often observed.[1]

Chiral Separation (HPLC)

For the S-isomer (CAS 149605-59-4), enantiomeric excess (ee) must be determined.[1]

  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm.[1]

Applications in Drug Discovery

Bioisosterism & Metabolic Stability

The transition from a Hydroxy-acid to a Methoxy-acid is a critical optimization strategy.[1]

  • Problem: The α-hydroxyl group in mandelic acid derivatives is a primary target for UGT (UDP-glucuronosyltransferase) enzymes, leading to rapid clearance.[1]

  • Solution: Methylation blocks this conjugation site.

  • Effect:

    • Increased t½: Extends plasma half-life.[1]

    • CNS Penetration: The methoxy group increases lipophilicity (LogP +0.7 units), improving Blood-Brain Barrier (BBB) permeability.[1]

Pharmacophore Logic

This scaffold is a key intermediate for:

  • Muscarinic Antagonists: Analogs of Glycopyrrolate where the quaternary nitrogen is balanced by a lipophilic acid tail.[1]

  • P2X3 Receptor Antagonists: Used in chronic cough therapies (similar to Gefapixant scaffolds) to modulate receptor affinity via steric bulk (Cyclopentyl) and hydrogen bond acceptance (Methoxy).[1]

Pharmacophore cluster_0 Scaffold Function Target Drug Candidate (GPCR Antagonist) Cyclopentyl Cyclopentyl Ring (Hydrophobic Pocket Fit) Target->Cyclopentyl Methoxy Methoxy Group (Metabolic Block / H-Bond Acceptor) Target->Methoxy Acid Carboxylic Acid (Linker / Amide Formation) Target->Acid

Caption: Pharmacophore contributions of the 2-Cyclopentyl-2-methoxyacetic acid scaffold.

Safety & Handling

  • GHS Classification:

    • Skin Irritation: Category 2 (H315).[1]

    • Eye Irritation: Category 2A (H319).[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Incompatibility: Strong oxidizing agents, strong bases.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52983684: 2-Cyclopentyl-2-methoxyacetic acid.[1] Retrieved from [Link][1]

  • ChemSRC (2025). (S)-2-Cyclopentyl-2-methoxyacetic Acid: Physicochemical Properties and NMR Data. Retrieved from [Link][1]

Sources

Foundational

Chiral Discrimination in Pharmacophores: A Technical Analysis of R- vs. S-2-Cyclopentyl-2-methoxyacetic Acid

Executive Summary 2-Cyclopentyl-2-methoxyacetic acid (CMA) is a critical chiral building block in the synthesis of Glycine Transporter 1 (GlyT1) inhibitors , a class of therapeutics investigated for the treatment of schi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyclopentyl-2-methoxyacetic acid (CMA) is a critical chiral building block in the synthesis of Glycine Transporter 1 (GlyT1) inhibitors , a class of therapeutics investigated for the treatment of schizophrenia (negative symptoms) and hematologic disorders (e.g., erythropoietic protoporphyria).

In the context of drug development—specifically regarding compounds like Bitopertin (RG1678) and its structural analogs—the stereochemistry of the acid moiety is not merely a structural detail but a determinant of biological efficacy. The (S)-enantiomer of the acid moiety is typically the "eutomer" (active scaffold) required to properly orient the hydrophobic cyclopentyl group within the transporter's binding pocket, while the (R)-enantiomer (distomer) often yields inactive or off-target byproducts.

This guide details the physicochemical divergence, industrial resolution protocols, and analytical discrimination of these enantiomers.

Structural & Physicochemical Divergence

The molecule features a single chiral center at the


-carbon (C2), bonded to a carboxyl group, a methoxy group, a cyclopentyl ring, and a hydrogen atom.
Stereochemical Configuration
  • (S)-2-Cyclopentyl-2-methoxyacetic acid: The methoxy group is oriented to facilitate hydrogen bonding or specific electrostatic interactions within the GlyT1 allosteric site.

  • (R)-2-Cyclopentyl-2-methoxyacetic acid: The mirror image; often sterically clashes with the receptor site, drastically reducing binding affinity (

    
    ).
    
Comparative Properties Table
Property(S)-Enantiomer (Eutomer)(R)-Enantiomer (Distomer)Racemate (rac-CMA)
CAS Number Specific to isomerSpecific to isomer132692-95-4 (Generic)
Biological Role High-affinity GlyT1 inhibition precursorLow affinity / Impurity50% Active / 50% Inert
Solubility (Chiral Salts) Forms less soluble salt with (S)-1-PhenylethylamineForms more soluble salt with (S)-1-PhenylethylamineN/A
Optical Rotation Dextrorotatory (+) or Levorotatory (-) [See Note 1]Opposite sign of (S)

> Note 1: While specific


 values depend on solvent and temperature, 

-methoxy acids typically exhibit strong rotation. The absolute configuration (S) is the critical designator over the sign of rotation.
DOT Diagram: Consequences of Chirality

The following diagram illustrates how a single chiral center dictates the downstream fate of the molecule in both synthesis and biology.

ChiralityConsequences Start rac-2-Cyclopentyl-2-methoxyacetic acid Resolution Chiral Resolution (via (S)-PEA) Start->Resolution S_Form (S)-Enantiomer (Precipitate) Resolution->S_Form Insoluble Salt R_Form (R)-Enantiomer (Filtrate) Resolution->R_Form Soluble Salt Drug GlyT1 Inhibitor Synthesis (e.g., Bitopertin analogs) S_Form->Drug Waste Racemization / Recycle R_Form->Waste BioActivity High Affinity Binding (Eutomer) Drug->BioActivity Inert Steric Clash / Low Affinity (Distomer) Waste->Inert

Figure 1: The divergence of racemic CMA into active pharmaceutical ingredients (S-form) and byproducts (R-form).

Synthetic Resolution Protocol (Industrial Standard)

While asymmetric synthesis is possible, the Classical Resolution via Diastereomeric Salt Formation remains the most robust method for generating kilogram-scale quantities of high-purity (S)-CMA.

The Resolving Agent

Agent: (S)-(-)-1-Phenylethylamine ((S)-PEA). Rationale: (S)-PEA is inexpensive, recyclable, and forms highly crystalline diastereomeric salts with


-substituted acids. The salt formed with (S)-CMA is typically less soluble in non-polar/polar solvent mixtures than the (R)-CMA salt.
Step-by-Step Protocol
  • Salt Formation:

    • Dissolve 1.0 eq of rac-2-cyclopentyl-2-methoxyacetic acid in Methyl tert-butyl ether (MTBE) or Isopropyl Acetate (iPrOAc).

    • Slowly add 0.5 - 1.0 eq of (S)-(-)-1-Phenylethylamine at ambient temperature.

    • Mechanism:[1][2][3][4] An acid-base reaction occurs, generating two diastereomeric salts:

      • Salt A: (S)-Acid

        
         (S)-Amine (Precipitate)
        
      • Salt B: (R)-Acid

        
         (S)-Amine (Solution)
        
  • Crystallization (The Discrimination Step):

    • Heat the mixture to reflux to dissolve any initial solids.

    • Cool slowly (e.g., 5°C/hour) to 0–5°C.

    • Crucial Control: Seeding with pure (S,S)-salt crystals at 40°C enhances enantiomeric excess (ee).

  • Filtration & Washing:

    • Filter the white crystalline solid (Salt A).

    • Wash the cake with cold MTBE to remove residual (R)-enriched mother liquor.

  • Acidification (Liberation):

    • Suspend the salt in water/DCM (Dichloromethane).

    • Add 1N HCl until pH < 2.

    • Result: The amine forms a water-soluble hydrochloride salt; the free (S)-acid partitions into the DCM layer.

  • Isolation:

    • Separate the organic layer, dry over

      
      , and concentrate in vacuo.
      
    • Target Specs: >98% Chemical Purity, >99% ee (after one recrystallization).

DOT Diagram: Resolution Workflow

ResolutionProtocol Input Racemic Acid + (S)-PEA Solvent: MTBE/iPrOAc Heat Reflux (Dissolution) Input->Heat Cool Controlled Cooling (Seeding at 40°C) Heat->Cool Filter Filtration Cool->Filter Solid Solid Cake (S-Acid : S-Amine Salt) Filter->Solid Liq Mother Liquor (R-Acid : S-Amine Salt) Filter->Liq Acidify Acidification (HCl) Partition (DCM/Water) Solid->Acidify Final Pure (S)-2-Cyclopentyl- 2-methoxyacetic acid Acidify->Final

Figure 2: Process flow for the chiral resolution of CMA using (S)-Phenylethylamine.

Analytical Discrimination

Distinguishing R- and S-CMA requires validated analytical methods. Standard reverse-phase HPLC cannot separate enantiomers; chiral stationary phases are required.

Chiral HPLC Method (Representative)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Detection: UV @ 210 nm (Carbonyl absorption).

  • Discrimination:

    • The (R)-enantiomer typically elutes first or second depending on the specific column interaction.

    • Self-Validation: Inject the racemate first to establish the separation factor (

      
      ). A baseline separation (
      
      
      
      ) is required for accurate ee determination.
Optical Rotation (Polarimetry)

While HPLC gives the ratio, polarimetry confirms the bulk "handedness."

  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Conditions:

    
     g/100mL in Methanol or Chloroform at 20°C.
    
  • Significance: If the (S)-enantiomer is dextrorotatory (+), a negative reading indicates contamination with the (R)-isomer or incorrect salt selection.

Biological Implications: The GlyT1 Target

The ultimate reason for this rigorous separation lies in the pharmacology of GlyT1 inhibition.

Mechanism of Action

GlyT1 transporters regulate synaptic glycine levels.[5][6][7][8] Inhibitors like Bitopertin bind to the transporter to prevent glycine reuptake, thereby enhancing NMDA receptor function (hypothesized benefit in schizophrenia).

  • The (S)-CMA Moiety: When incorporated into the final drug structure (e.g., via amide coupling to a piperazine), the (S)-configuration directs the cyclopentyl group into a specific hydrophobic pocket (P2) of the transporter.

  • The (R)-CMA Moiety: The inverted stereocenter forces the cyclopentyl group into the solvent-exposed region or causes steric clash with the transporter wall, resulting in a loss of potency (often >100-fold increase in

    
    ).
    
DOT Diagram: Biological Pathway

BioPathway Drug_S (S)-Inhibitor (Eutomer) GlyT1 GlyT1 Transporter (Synaptic Cleft) Drug_S->GlyT1 High Affinity Drug_R (R)-Inhibitor (Distomer) Drug_R->GlyT1 Low Affinity Binding Conformational Lock (Inward-Open) GlyT1->Binding S-Isomer NoBind Steric Clash No Binding GlyT1->NoBind R-Isomer Effect Increased Synaptic Glycine (NMDA Potentiation) Binding->Effect

Figure 3: Pharmacological outcome of the (S) vs (R) configuration on GlyT1 inhibition.

References

  • Pinard, E., et al. (2010). "Discovery of Bitopertin (RG1678): A Potent and Selective Glycine Transporter 1 Inhibitor." Journal of Medicinal Chemistry. (Describes the SAR and the importance of the chiral acid moiety).

  • Roche Palo Alto LLC. (2005). "Patent WO2005014563: Inhibitors of GlyT1 Transporters." (Details the synthesis of cyclopentyl-methoxy-acetic acid derivatives).

  • Alberati, D., et al. (2012). "Glycine Transporter 1 Inhibitors: A New Class of Antipsychotic Drugs." Current Topics in Medicinal Chemistry.

  • Perry, M. A., et al. (2010). "Process for the preparation of chiral alpha-methoxy acids." (General industrial resolution methods for this chemical class).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Chiral Resolution of 2-Cyclopentyl-2-methoxyacetic Acid

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Chiral 2-Cyclopentyl-2-methoxyacetic Acid 2-Cyclopentyl-2-methoxyacetic acid is a chiral carboxylic acid with potential...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral 2-Cyclopentyl-2-methoxyacetic Acid

2-Cyclopentyl-2-methoxyacetic acid is a chiral carboxylic acid with potential applications in pharmaceutical and agrochemical research. As with many biologically active molecules, the individual enantiomers of this compound are likely to exhibit different pharmacological and toxicological profiles. Therefore, the ability to resolve the racemic mixture and obtain enantiomerically pure forms is crucial for drug development, enabling studies on stereospecific bioactivity and ensuring the safety and efficacy of potential drug candidates.

This technical guide provides a detailed overview of established methodologies for the chiral resolution of carboxylic acids, with specific application notes and proposed protocols for 2-Cyclopentyl-2-methoxyacetic acid. The methods discussed encompass classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and preparative chiral chromatography. The causality behind experimental choices is explained to provide a deeper understanding of the principles at play.

Method 1: Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a robust and scalable technique that relies on the differential solubility of diastereomeric salts formed between a racemic acid and a chiral resolving agent.[1][2] The choice of the resolving agent and the crystallization solvent is critical for successful separation.

Scientific Principles

The reaction of a racemic mixture of (R/S)-2-Cyclopentyl-2-methoxyacetic acid with a single enantiomer of a chiral base, for instance, (R)-1-phenylethylamine, results in the formation of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base].[3] These diastereomers possess distinct physical properties, including solubility, which allows for their separation by fractional crystallization.[1][4]

Workflow for Diastereomeric Salt Resolution

cluster_0 Salt Formation cluster_1 Crystallization cluster_2 Isolation & Liberation racemic_acid Racemic 2-Cyclopentyl- 2-methoxyacetic acid dissolution Dissolution in suitable solvent (e.g., Methanol) racemic_acid->dissolution chiral_base Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) chiral_base->dissolution cooling Controlled Cooling dissolution->cooling filtration Filtration cooling->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Crystal) filtration->less_soluble_salt mother_liquor Mother Liquor with More Soluble Diastereomer filtration->mother_liquor acidification1 Acidification (e.g., HCl) less_soluble_salt->acidification1 acidification2 Acidification (e.g., HCl) mother_liquor->acidification2 enantiomer1 Enantiomerically Enriched Acid 1 acidification1->enantiomer1 enantiomer2 Enantiomerically Enriched Acid 2 acidification2->enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol: Resolution with (R)-(+)-1-Phenylethylamine

This protocol is a representative procedure and may require optimization of the resolving agent, solvent, and temperature profile.

Materials:

  • Racemic 2-Cyclopentyl-2-methoxyacetic acid

  • (R)-(+)-1-Phenylethylamine (≥99% ee)

  • Methanol (anhydrous)

  • Diethyl ether

  • 2M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • pH paper or meter

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 2-Cyclopentyl-2-methoxyacetic acid in 100 mL of warm methanol.

    • In a separate flask, dissolve a stoichiometric equivalent of (R)-(+)-1-phenylethylamine in 50 mL of methanol.

    • Slowly add the amine solution to the acid solution with gentle stirring. Cloudiness or precipitation may occur.

    • Gently heat the mixture until a clear solution is obtained.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. To promote crystallization, you can scratch the inside of the flask with a glass rod.

    • Once crystals begin to form, allow the flask to stand undisturbed at room temperature for several hours, then transfer to a 4°C refrigerator overnight to maximize crystal formation.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

    • Dry the crystals. This is the less soluble diastereomeric salt.

    • The filtrate contains the more soluble diastereomeric salt.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the dried crystals in 100 mL of diethyl ether and add 50 mL of 2M HCl.

    • Stir vigorously until all solids have dissolved. The amine will be protonated and move to the aqueous phase, while the carboxylic acid will remain in the ether phase.

    • Separate the layers in a separatory funnel. Wash the organic layer with 2M HCl (2 x 25 mL) and then with brine (1 x 25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 2-Cyclopentyl-2-methoxyacetic acid.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the obtained acid using chiral HPLC or by derivatization with a chiral alcohol followed by GC or NMR analysis.

    • The optical rotation can be measured using a polarimeter.

Table 1: Potential Chiral Resolving Agents for Carboxylic Acids

Resolving AgentTypeComments
(R)-(+)-1-PhenylethylamineChiral AmineCommercially available and widely used for resolving acidic compounds.[5]
(S)-(-)-1-PhenylethylamineChiral AmineThe enantiomer of the above, useful for isolating the other acid enantiomer.
BrucineChiral AlkaloidA natural product often used for the resolution of acidic compounds.
QuinineChiral AlkaloidAnother naturally occurring chiral base with a good track record in resolution.
(1R,2R)-(-)-PseudoephedrineChiral Amino AlcoholCan form diastereomeric salts with carboxylic acids.

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, typically lipases, to catalyze the enantioselective transformation of a racemic mixture.[6]

Scientific Principles

In a kinetic resolution, one enantiomer of the racemic substrate reacts faster with a reagent than the other in the presence of a chiral catalyst (the enzyme). For a racemic carboxylic acid, this can be achieved through enantioselective esterification. The enzyme will preferentially catalyze the esterification of one enantiomer, leaving the other enantiomer as the unreacted acid. At approximately 50% conversion, one can ideally obtain the ester of one enantiomer and the unreacted acid of the other, both with high enantiomeric excess.

Workflow for Enzymatic Kinetic Resolution

cluster_0 Enzymatic Reaction cluster_1 Separation cluster_2 Product Isolation racemic_acid Racemic 2-Cyclopentyl- 2-methoxyacetic acid reaction_mixture Reaction in Organic Solvent racemic_acid->reaction_mixture alcohol Alcohol (e.g., n-Butanol) alcohol->reaction_mixture lipase Immobilized Lipase (e.g., Novozym 435) lipase->reaction_mixture filtration Filtration to remove enzyme reaction_mixture->filtration extraction Liquid-Liquid Extraction filtration->extraction ester (R)-Ester (example) extraction->ester acid (S)-Acid (example) extraction->acid hydrolysis Hydrolysis of Ester ester->hydrolysis resolved_acid (R)-Acid hydrolysis->resolved_acid

Caption: Workflow for enzymatic kinetic resolution of a carboxylic acid.

Protocol: Lipase-Catalyzed Esterification

This protocol is a starting point and may require optimization of the enzyme, alcohol, solvent, and reaction time.

Materials:

  • Racemic 2-Cyclopentyl-2-methoxyacetic acid

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • n-Butanol

  • Toluene (anhydrous)

  • Sodium bicarbonate solution (5% w/v)

  • Diethyl ether

  • 2M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Orbital shaker or magnetic stirrer

Procedure:

  • Enzymatic Esterification:

    • To a 100 mL flask, add 5.0 g of racemic 2-Cyclopentyl-2-methoxyacetic acid, a stoichiometric equivalent of n-butanol, and 50 mL of toluene.

    • Add 0.5 g of Novozym 435.

    • Incubate the mixture in an orbital shaker at 40-50°C.

    • Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or GC to determine the enantiomeric excess of the remaining acid and the formed ester. The reaction should be stopped at around 50% conversion.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with toluene and reused.

    • Transfer the filtrate to a separatory funnel and extract with 5% sodium bicarbonate solution (3 x 25 mL) to separate the unreacted carboxylic acid (as its sodium salt) from the ester.

    • Acid Isolation: Combine the aqueous bicarbonate extracts and acidify to pH 2 with 2M HCl. Extract the liberated acid with diethyl ether (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield one enantiomer of the acid.

    • Ester Isolation: Wash the original organic layer from the bicarbonate extraction with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched ester.

  • Hydrolysis of the Ester (Optional):

    • To obtain the other enantiomer of the acid, the enriched ester can be hydrolyzed using standard basic or acidic conditions, followed by extraction.

Table 2: Commonly Used Lipases for Kinetic Resolution

EnzymeSourceForm
Novozym 435Candida antarctica Lipase BImmobilized on macroporous acrylic resin
Amano Lipase PSBurkholderia cepaciaImmobilized
Porcine Pancreatic Lipase (PPL)Porcine pancreasPowder

Method 3: Preparative Chiral Chromatography (HPLC & SFC)

Preparative chiral chromatography is a powerful technique for the direct separation of enantiomers on a chiral stationary phase (CSP).[7] Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are viable options. SFC is often preferred for its faster separation times and reduced solvent consumption.[8][9]

Scientific Principles

Enantiomers are passed through a column containing a chiral stationary phase. The CSP interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.[] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are widely used for their broad applicability.[11]

Workflow for Preparative Chiral Chromatography

cluster_0 Method Development cluster_1 Preparative Separation cluster_2 Product Isolation racemic_sample Racemic 2-Cyclopentyl- 2-methoxyacetic acid analytical_screening Analytical Scale Screening (HPLC/SFC) racemic_sample->analytical_screening optimization Optimization of Mobile Phase & Conditions analytical_screening->optimization prep_injection Preparative Scale Injection optimization->prep_injection fraction_collection Fraction Collection prep_injection->fraction_collection enantiomer1_fraction Fraction 1 (Enantiomer 1) fraction_collection->enantiomer1_fraction enantiomer2_fraction Fraction 2 (Enantiomer 2) fraction_collection->enantiomer2_fraction solvent_removal1 Solvent Removal enantiomer1_fraction->solvent_removal1 solvent_removal2 Solvent Removal enantiomer2_fraction->solvent_removal2 pure_enantiomer1 Pure Enantiomer 1 solvent_removal1->pure_enantiomer1 pure_enantiomer2 Pure Enantiomer 2 solvent_removal2->pure_enantiomer2

Caption: Workflow for preparative chiral chromatography.

Protocol: Chiral SFC Method Development and Preparative Separation

This is a general guideline; specific conditions will depend on the available instrumentation and columns.

Materials and Instrumentation:

  • Racemic 2-Cyclopentyl-2-methoxyacetic acid

  • Supercritical Fluid Chromatography (SFC) system with a preparative-scale column

  • Chiral stationary phases (e.g., Chiralpak IA, IB, IC, ID, IE, IF)

  • CO₂ (SFC grade)

  • Co-solvents (e.g., Methanol, Ethanol, Isopropanol)

  • Additives (e.g., Trifluoroacetic acid (TFA), Diethylamine (DEA))

Procedure:

  • Analytical Method Development:

    • Dissolve a small amount of racemic 2-Cyclopentyl-2-methoxyacetic acid in a suitable solvent (e.g., methanol).

    • Screen a variety of chiral columns (e.g., Chiralpak series) with a generic gradient of a co-solvent (e.g., methanol) in CO₂. An acidic additive like TFA is often necessary for acidic compounds to improve peak shape.

    • A typical screening gradient could be 5% to 40% methanol (with 0.1% TFA) in CO₂ over 5-10 minutes.

    • Identify the column and co-solvent combination that provides the best separation (resolution > 1.5).

    • Optimize the separation by adjusting the co-solvent percentage (isocratic elution), temperature, and back-pressure.

  • Preparative Scale-Up:

    • Once an optimal analytical method is developed, scale up to a preparative column with the same stationary phase.

    • Increase the flow rate and sample concentration according to the column dimensions.

    • Perform stacked injections to maximize throughput.

    • Collect the separated enantiomer fractions based on the detector signal (e.g., UV).

  • Product Isolation:

    • Combine the fractions for each enantiomer.

    • Remove the mobile phase (CO₂ will evaporate, and the co-solvent can be removed by rotary evaporation) to yield the pure enantiomers.

Table 3: Comparison of Chiral Resolution Methods

MethodAdvantagesDisadvantages
Diastereomeric Salt Crystallization Scalable, cost-effective for large quantities, well-established technique.Trial-and-error for finding suitable resolving agent and solvent, may require multiple recrystallizations, yield is limited to 50% for one enantiomer per cycle.
Enzymatic Kinetic Resolution High enantioselectivity, mild reaction conditions, potential for dynamic kinetic resolution to achieve >50% yield.Enzyme cost and stability can be a factor, requires optimization of reaction conditions, separation of product and remaining substrate is necessary.
Preparative Chiral Chromatography (HPLC/SFC) Direct separation of enantiomers, high purity achievable, applicable to a wide range of compounds, rapid method development.Higher initial instrument cost, consumption of solvents (less with SFC), may be less cost-effective for very large scales compared to crystallization.

Conclusion

The choice of the most suitable chiral resolution method for 2-Cyclopentyl-2-methoxyacetic acid will depend on the specific requirements of the project, including the desired scale, purity, and available resources. For initial small-scale separation for biological testing, chiral chromatography (SFC or HPLC) is often the fastest approach. For larger-scale synthesis, classical resolution via diastereomeric salt formation or an optimized enzymatic resolution process may be more economical. It is recommended to perform initial screening experiments for all three methods to identify the most efficient and effective route to obtaining the enantiomerically pure target compound.

References

  • Chemistry LibreTexts. (2023, August 15). 13.9: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Chiral Resolution. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • De Boever, E., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • Desfontaine, V., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103.
  • Ghanem, A., & Aboul-Enein, H. Y. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(4), 155-166.
  • Grand-Guillaume Perrenoud, A., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(10), 2593-2608.
  • Gotor-Fernández, V., & Gotor, V. (2007). Lipase-catalysed enzymatic kinetic resolution of aromatic Morita-Baylis-Hillman derivatives by hydrolysis and transesterification.
  • Regalado, E. L., et al. (2014). Support of academic synthetic chemistry using separation technologies from the pharmaceutical industry. Journal of the American Chemical Society, 136(15), 5637-5645.
  • Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 19). Chiral resolution. In Wikipedia, The Free Encyclopedia. Retrieved 03:33, February 13, 2026, from [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37, 2593-2608.
  • Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • Fedotov, Y. A., et al. (2025). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases.
  • Dudziński, K., & Młynarski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4983.
  • Horváth, J., et al. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 26(16), 4991.
  • Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
  • Ishii, T., et al. (2019). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 15, 2396-2403.
  • chemeurope.com. (n.d.). Chiral resolution. Retrieved from [Link]

  • Wang, X., & Ching, C. B. (2007). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. In Handbook of Industrial Crystallization (pp. 1191-1210). Butterworth-Heinemann.
  • Chemistry LibreTexts. (2020, February 17). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... [Image]. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Asymmetric Synthesis of (S)-2-Cyclopentyl-2-methoxyacetic Acid

Abstract This technical guide provides a comprehensive, field-proven protocol for the asymmetric synthesis of (S)-2-Cyclopentyl-2-methoxyacetic acid, a valuable chiral building block in pharmaceutical and agrochemical re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the asymmetric synthesis of (S)-2-Cyclopentyl-2-methoxyacetic acid, a valuable chiral building block in pharmaceutical and agrochemical research. The synthesis leverages a robust and highly predictable substrate-controlled diastereoselective alkylation strategy employing a commercially available Evans-type chiral auxiliary. This document details the underlying chemical principles, step-by-step experimental procedures from acylation to final product liberation, and analytical methods for stereochemical verification. The protocols are designed to be self-validating, ensuring high diastereomeric and enantiomeric purity of the final product.

Introduction: The Strategic Importance of Chiral α-Alkoxy Acids

Chiral α-alkoxy carboxylic acids are privileged structural motifs found in a wide array of biologically active molecules and complex natural products. The stereochemistry at the α-carbon is often critical for biological function, making enantioselective synthesis a paramount objective in drug development. (S)-2-Cyclopentyl-2-methoxyacetic acid, in particular, serves as a key intermediate whose chirality dictates the efficacy and safety of potential therapeutic agents. Traditional resolution methods are often inefficient, yielding a theoretical maximum of 50% of the desired enantiomer. Therefore, asymmetric synthesis, which constructs the desired stereocenter selectively, is the preferred and more elegant strategy.[1]

The methodology presented herein utilizes a chiral auxiliary—a stereogenic group temporarily incorporated into the substrate to control the stereochemical outcome of subsequent reactions.[2] Specifically, we employ an oxazolidinone auxiliary, a strategy popularized by David A. Evans, which is renowned for its high levels of stereocontrol in the alkylation of enolates.[2][3][4]

Synthesis Strategy Overview

The synthesis is designed as a three-stage sequence, ensuring operational simplicity and high fidelity in stereochemical control.

Stage 1: Acylation. The commercially available chiral auxiliary, (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with methoxyacetyl chloride to form the N-methoxyacetyl imide. This step covalently links the achiral substrate to the chiral controller.

Stage 2: Diastereoselective Alkylation. The core asymmetric transformation occurs here. The N-methoxyacetyl imide is deprotonated with a strong base to form a rigid, chelated (Z)-enolate. The chiral auxiliary sterically shields one face of the enolate, directing the incoming electrophile (cyclopentyl iodide) to the opposite face with high diastereoselectivity.[5][6]

Stage 3: Auxiliary Cleavage. The final chiral acid is liberated from the auxiliary via hydrolytic cleavage. This step is designed to be mild to prevent epimerization of the newly formed stereocenter. The valuable chiral auxiliary can then be recovered and recycled.[7][8][9]

Logical Workflow of the Asymmetric Synthesis

G cluster_0 Stage 1: Acylation cluster_1 Stage 2: Asymmetric Alkylation cluster_2 Stage 3: Cleavage & Purification Acylation Acylation of (4R,5S)-Oxazolidinone with Methoxyacetyl Chloride Deprotonation Deprotonation with NaHMDS to form Chiral Enolate Acylation->Deprotonation Alkylation Alkylation with Cyclopentyl Iodide Deprotonation->Alkylation Cleavage Hydrolytic Cleavage (LiOH / H₂O₂) Alkylation->Cleavage Purification Purification and Isolation of (S)-2-Cyclopentyl-2-methoxyacetic acid Cleavage->Purification Auxiliary_Recovery Recovery of Chiral Auxiliary Cleavage->Auxiliary_Recovery end_product Final Product Purification->end_product start Start Materials start->Acylation

Caption: Overall workflow for the synthesis of the target molecule.

Detailed Experimental Protocols

Stage 1: Synthesis of (4R,5S)-4-Methyl-3-(2-methoxyacetyl)-5-phenyl-2-oxazolidinone

Rationale: This step attaches the methoxyacetic acid moiety to the chiral auxiliary. The use of n-butyllithium (n-BuLi) ensures complete deprotonation of the auxiliary's N-H proton, forming a nucleophile that readily reacts with methoxyacetyl chloride.

  • Reagents and Materials:

    • (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

    • Methoxyacetyl chloride

    • n-Butyllithium (n-BuLi), 2.5 M in hexanes

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate, Hexanes

    • Magnesium sulfate (MgSO₄)

  • Protocol:

    • To a flame-dried round-bottom flask under an argon atmosphere, add (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).

    • Dissolve in anhydrous THF (approx. 0.1 M solution).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir for 15 minutes at -78 °C.

    • Add methoxyacetyl chloride (1.1 eq) dropwise. The solution may turn from colorless to pale yellow.

    • Stir the reaction at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1 hour.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., 30% ethyl acetate in hexanes) to yield the acylated auxiliary as a white solid.

Stage 2: Diastereoselective Alkylation

Rationale: This is the crucial stereochemistry-defining step. Sodium bis(trimethylsilyl)amide (NaHMDS) is used as a strong, non-nucleophilic base to generate the sodium enolate. The chelated structure of the enolate, combined with the steric bulk of the phenyl group on the auxiliary, forces the cyclopentyl iodide to approach from the less hindered face, leading to the desired diastereomer.

  • Reagents and Materials:

    • (4R,5S)-4-Methyl-3-(2-methoxyacetyl)-5-phenyl-2-oxazolidinone

    • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF

    • Cyclopentyl iodide

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Protocol:

    • Add the acylated auxiliary (1.0 eq) to a flame-dried flask under argon.

    • Dissolve in anhydrous THF and cool to -78 °C.

    • Add NaHMDS (1.2 eq) dropwise. Stir for 30 minutes at -78 °C to ensure complete enolate formation.

    • Add cyclopentyl iodide (1.5 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and allow the mixture to warm to room temperature.

    • Extract with ethyl acetate (3x), combine organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude product. Purify by flash chromatography if necessary.

Mechanism of Diastereoselective Alkylation

Caption: Chelation-controlled model for the diastereoselective alkylation step.

Stage 3: Cleavage to (S)-2-Cyclopentyl-2-methoxyacetic Acid

Rationale: The standard Evans auxiliary cleavage protocol uses lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide and hydrogen peroxide. This nucleophile selectively attacks the exocyclic acyl carbonyl, minimizing the risk of epimerization at the α-carbon and ensuring a high-fidelity transfer of chirality.[8][9]

  • Reagents and Materials:

    • N-acylated product from Stage 2

    • Tetrahydrofuran (THF) / Water (3:1 mixture)

    • Hydrogen peroxide (H₂O₂), 30% aqueous solution

    • Lithium hydroxide (LiOH), solid

    • Sodium sulfite (Na₂SO₃), saturated aqueous solution

    • Diethyl ether

    • Hydrochloric acid (HCl), 1 M

  • Protocol:

    • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add aqueous hydrogen peroxide (4.0 eq) dropwise, followed by solid lithium hydroxide (2.0 eq).

    • Stir the mixture vigorously at 0 °C for 2 hours.

    • Quench the excess peroxide by adding saturated aqueous Na₂SO₃.

    • Concentrate the mixture under reduced pressure to remove most of the THF.

    • Wash the aqueous residue with diethyl ether (2x) to remove the chiral auxiliary. The auxiliary can be recovered from these organic layers.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, dry over MgSO₄, filter, and concentrate to yield the crude (S)-2-Cyclopentyl-2-methoxyacetic acid.

    • Purify by vacuum distillation or recrystallization as needed.

Data Summary & Expected Results

The following table summarizes the expected outcomes for each stage of the synthesis based on analogous transformations in the literature. Actual results may vary depending on experimental conditions and scale.

StageProductExpected YieldStereochemical PurityAnalytical Method
1. Acylation (4R,5S)-4-Methyl-3-(2-methoxyacetyl)-5-phenyl-2-oxazolidinone>95%N/A¹H NMR, ¹³C NMR
2. Alkylation (4R,5S)-3-((S)-2-Cyclopentyl-2-methoxyacetyl)-4-methyl-5-phenyl-2-oxazolidinone85-95%>98:2 d.r.¹H NMR
3. Cleavage (S)-2-Cyclopentyl-2-methoxyacetic acid>90%>98% eeChiral HPLC/GC

Analytical Protocol: Determination of Enantiomeric Excess

Rationale: Verification of the final product's enantiomeric purity is critical. This is typically achieved by converting the carboxylic acid to a methyl ester, which is more volatile and suitable for analysis by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Derivatization to Methyl Ester:

    • Dissolve a small sample of the final acid in diethyl ether.

    • Add an excess of diazomethane solution in ether at 0 °C until a persistent yellow color is observed. (Caution: Diazomethane is toxic and explosive. Use appropriate safety precautions).

    • Alternatively, treat the acid with trimethylsilyldiazomethane (TMS-diazomethane) in a mixture of toluene and methanol.

    • Quench excess diazomethane with a drop of acetic acid.

    • Evaporate the solvent to obtain the methyl ester for analysis.

  • Chiral HPLC/GC Analysis:

    • Method: Chiral stationary phase gas chromatography (GC) or high-performance liquid chromatography (HPLC).[7][10]

    • Column: A suitable chiral column (e.g., Chirasil-DEX CB for GC, or a Chiralcel OD-H for HPLC) should be used.

    • Mobile Phase/Conditions: Optimize based on the column manufacturer's recommendations.

    • Analysis: The two enantiomers of the methyl ester will exhibit different retention times. The enantiomeric excess (ee) is calculated from the integrated peak areas of the (S) and (R) enantiomers using the formula: ee (%) = [|(S) - (R)| / |(S) + (R)|] x 100 .

Conclusion

This guide outlines a reliable and highly stereoselective pathway to (S)-2-Cyclopentyl-2-methoxyacetic acid. The use of the Evans oxazolidinone auxiliary provides a predictable and robust method for establishing the critical α-stereocenter. By following these detailed protocols, researchers can confidently synthesize this valuable chiral intermediate in high yield and excellent enantiomeric purity, facilitating further research and development in medicinal and materials chemistry.

References

  • Myers, A. G., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 696. [Link]

  • Beutner, G. (2020). Development of safer methods for cleavage of the Evans auxiliary. Morressier. [Link]

  • Williams College Chemistry Department. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Reactions of N-Acyloxazolidinones and N-Acylthiazolidinethiones. Organic Letters, 8(8), 1613-1616.
  • Sánchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58-63.
  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. [Link]

  • Nature Portfolio. (2023). A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases. [Link]

  • Meyers, A. I., & Mihelich, E. D. (1976). Asymmetric synthesis of γ-substituted γ-butyrolactones and α-substituted carboxylic acids. Angewandte Chemie International Edition in English, 15(5), 270-281. [Link]

  • Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, (253), 35-39. [Link]

  • Royal Society of Chemistry. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 4(108), 63353-63368. [Link]

  • Evans, D. A., et al. (1990). Total synthesis of the macrolide antibiotic cytovaricin. Journal of the American Chemical Society, 112(19), 7001-7031.

Sources

Technical Notes & Optimization

Troubleshooting

Removing unreacted 2-cyclopentyl-2-hydroxyacetic acid impurity

Technical Support Guide: Purification & Removal of 2-Cyclopentyl-2-hydroxyacetic Acid (CPHA) Technical Overview & Diagnostic Subject: 2-Cyclopentyl-2-hydroxyacetic acid (also known as Cyclopentylmandelic acid or CPMA). C...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purification & Removal of 2-Cyclopentyl-2-hydroxyacetic Acid (CPHA)

Technical Overview & Diagnostic

Subject: 2-Cyclopentyl-2-hydroxyacetic acid (also known as Cyclopentylmandelic acid or CPMA). CAS: 427-49-6 (or 6053-71-0 for specific isomers/forms). Role: Common starting material or hydrolysis byproduct in the synthesis of anticholinergic drugs (e.g., Glycopyrrolate).

The Separation Challenge: CPHA contains both a lipophilic cyclopentyl ring and a hydrophilic


-hydroxy carboxylic acid motif.
  • 
    : 
    
    
    
    (Stronger than typical alkyl carboxylic acids due to the
    
    
    -hydroxyl group).
  • Solubility: Soluble in alcohols, ethyl acetate, and dichloromethane. Low solubility in acidic water; high solubility in basic water (as a carboxylate salt).

  • Risk Factor: As an

    
    -hydroxy acid, CPHA can undergo self-esterification  (forming dimers/lactides) under acidic/dehydrating conditions, rendering it neutral and resistant to standard base washes.
    

Primary Protocol: The "Buffered Base" Wash

Best for: Reaction mixtures where the product is an ester, amide, or amine that is stable to mild base.

Mechanism: This protocol relies on the acidity difference between CPHA (


) and your product. By adjusting the aqueous phase to pH 8–9, CPHA ionizes into its water-soluble carboxylate form (

), while your lipophilic product remains in the organic phase.

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Base: 10% w/v Sodium Carbonate (

    
    ) or Saturated Sodium Bicarbonate (
    
    
    
    ).
    • Note:

      
       is preferred over bicarbonate to prevent excessive 
      
      
      
      evolution and ensure a higher pH for complete ionization.

Step-by-Step Workflow:

  • Dilution: Dissolve the crude reaction mixture in the organic solvent (approx. 10 mL per gram of crude).

  • First Wash (The Strip): Add an equal volume of 10%

    
     .
    
  • Agitation: Shake vigorously for 2–3 minutes.

    • Critical: CPHA is bulky. Vigorous mixing is required to transfer it to the aqueous phase.

  • Separation: Allow layers to settle. Drain the aqueous layer (contains CPHA impurity).

  • pH Check: Check the pH of the aqueous layer. It must be >9 . If not, repeat steps 2–4.

  • Brine Wash: Wash the organic layer with saturated brine to break any micro-emulsions.

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    

Data Summary: Expected Removal Efficiency

Solvent SystemBase UsedCPHA Removal EfficiencyRisk of Emulsion
DCM

(Sat.)
85-90%Low
DCM

(10%)
>98% Moderate
EtOAc

(10%)
95%Low
Toluene

(1M)
>99%High (Saponification risk)

Advanced Protocol: The "Amine Swing" (Reverse Extraction)

Best for: Synthesis of Glycopyrrolate intermediates where the product is a tertiary amine.

If your product contains a basic nitrogen (amine), this method offers superior purity by moving the product into water, leaving non-basic impurities (including dimerized CPHA) in the organic layer.

Logic Diagram (The Swing Method):

SwingExtraction Start Crude Mixture (Amine Product + CPHA Impurity) Acidify Dissolve in Organic Add 1M HCl (aq) Start->Acidify PhaseSep Phase Separation Acidify->PhaseSep OrgLayer1 Organic Layer 1 Contains: Neutral Impurities (Dimerized CPHA) PhaseSep->OrgLayer1 Discard AqLayer1 Aqueous Layer 1 (Acidic) Contains: Product (Amine Salt) PhaseSep->AqLayer1 Keep Basify Basify Aqueous Layer Add NaOH to pH > 12 AqLayer1->Basify Extract Extract with Fresh Organic (DCM) Basify->Extract FinalOrg Final Organic Layer Contains: Pure Product Extract->FinalOrg FinalAq Final Aqueous Layer Contains: Waste Extract->FinalAq

Caption: Workflow for separating amine-based products from CPHA using pH-swing extraction.

Protocol:

  • Dissolve crude in DCM .

  • Extract with 1M HCl (2x).

    • Chemistry: Product becomes protonated (

      
      ) and moves to water. CPHA remains protonated (
      
      
      
      ) and stays in DCM.
  • Discard the organic layer (contains CPHA and neutral byproducts).

  • Cool the aqueous layer to 0°C.

  • Basify with 20% NaOH until pH > 12.

    • Chemistry: Product returns to neutral amine.

  • Extract immediately with fresh DCM (3x).

  • Dry and concentrate.

Troubleshooting & FAQs

Q: I used the Carbonate wash, but HPLC still shows 5-10% impurity. Why? A: You likely have Dimerized CPHA . Alpha-hydroxy acids can self-esterify to form lactides (cyclic dimers) or linear oligomers. These are neutral esters , not acids, so base washing will not remove them efficiently.

  • The Fix: You must hydrolyze the dimer first. Treat your crude mixture with dilute NaOH (if your product is stable) or use the "Amine Swing" protocol (Module 3), which leaves neutral dimers in the organic waste layer.

Q: The extraction formed a stubborn emulsion. A: The cyclopentyl group makes the CPHA salt surfactant-like (amphiphilic).

  • The Fix:

    • Add solid NaCl to saturate the aqueous layer.

    • Filter the biphasic mixture through a pad of Celite.

    • Add a small amount of Methanol (2-5%) to the organic phase to break surface tension.

Q: Can I use recrystallization instead of extraction? A: Yes, but solvent selection is critical. CPHA is highly soluble in polar organics. To crystallize your product away from CPHA, use a non-polar solvent where CPHA remains soluble but your product precipitates (or vice versa).

  • Recommended Solvents: Hexanes/Ether mixtures (CPHA is soluble in ether; polar products often precipitate).

  • Glycopyrrolate Specific: Patents suggest recrystallization from Butanone (MEK) or 1-Propanol to remove diastereomers and residual acids [1].

Q: Is there a chromatographic trick for this? A: Yes. If you must run a column:

  • Stationary Phase: Silica Gel.

  • Mobile Phase Modifier: Add 1% Acetic Acid to your eluent.

  • Reasoning: Without acid, CPHA streaks badly on silica due to interaction with silanols. Adding acid keeps it protonated and moving, usually eluting faster than polar esters/amines.

References

  • WIPO Patent WO/2020/148777 . Process for preparation of glycopyrrolate intermediate. (2020). Describes the transesterification of cyclopentylmandelic acid and purification via aqueous salt extraction.

  • PubChem . 2-Cyclopentyl-2-hydroxyacetic acid (Compound Summary). National Library of Medicine. Retrieved from .

  • Nichols, L. Acid-Base Extraction. Chemistry LibreTexts. (2022). Detailed mechanism on separating carboxylic acids from neutral organic compounds.

Optimization

Technical Support Center: Synthesis of 2-Cyclopentyl-2-methoxyacetic Acid

Welcome to the technical support guide for the synthesis of 2-Cyclopentyl-2-methoxyacetic acid. This molecule is a key intermediate in the development of various pharmaceuticals, and achieving a high-yield, high-purity s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Cyclopentyl-2-methoxyacetic acid. This molecule is a key intermediate in the development of various pharmaceuticals, and achieving a high-yield, high-purity synthesis is critical for successful research and development campaigns. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.

Overview of Synthetic Challenges

The synthesis of 2-Cyclopentyl-2-methoxyacetic acid typically involves a multi-step process. The core challenges often lie in the efficient formation of the α-methoxy ester intermediate and the subsequent clean hydrolysis to the final carboxylic acid product. Low yields can stem from competing side reactions, incomplete conversions, and difficulties in purification. This guide will address the most common pitfalls across two primary synthetic routes.

Synthetic_Routes cluster_0 Route A: Halogenation-Substitution cluster_1 Route B: Williamson Ether Synthesis A1 Cyclopentylacetic Acid A2 Cyclopentylacetyl Chloride A1->A2 SOCl₂ A3 Methyl 2-bromo-2-cyclopentylacetate A2->A3 NBS / HBr A4 Methyl 2-cyclopentyl-2-methoxyacetate A3->A4 NaOMe Final_Product 2-Cyclopentyl-2-methoxyacetic Acid A4->Final_Product Hydrolysis (e.g., LiOH) B1 Methyl 2-cyclopentyl-2-hydroxyacetate B2 Alkoxide Intermediate B1->B2 Base (e.g., NaH) B3 Methyl 2-cyclopentyl-2-methoxyacetate B2->B3 CH₃I B3->Final_Product Hydrolysis (e.g., LiOH) Hydrolysis_Troubleshooting Start Low Yield After Hydrolysis Workup Check_Completion Is the reaction complete by TLC/LCMS? Start->Check_Completion Check_pH Was aqueous layer pH < 2 during acidification? Check_Completion->Check_pH Yes Increase_Time Increase reaction time or temperature. Consider more LiOH. Check_Completion->Increase_Time No Check_Extraction Did you perform multiple extractions? Check_pH->Check_Extraction Yes Acidify Acidify to pH 1-2 with cold 2N HCl. Ensure proper mixing. Check_pH->Acidify No Extract_More Extract 3-5 times with a suitable solvent. Consider salting out with NaCl. Check_Extraction->Extract_More No Success Yield Improved Check_Extraction->Success Yes Increase_Time->Check_Completion Acidify->Check_Extraction Extract_More->Success

Caption: Troubleshooting flowchart for low yield in the hydrolysis step.

Optimization Table: Hydrolysis Conditions

Base (equiv.)Solvent System (v/v)Temp (°C)Typical Time (h)Notes
LiOH·H₂O (1.5-2.0)THF / H₂O (3:1)25-404-12Preferred for minimizing side reactions. Easy THF removal.
NaOH (2.0-3.0)Methanol / H₂O (4:1)602-6Faster reaction, but higher risk of side reactions.
KOH (2.0-3.0)Dioxane / H₂O (1:1)503-8Good for poorly soluble esters. Dioxane is harder to remove. [1]

Recommended Protocol (Hydrolysis & Workup):

  • Dissolve methyl 2-cyclopentyl-2-methoxyacetate (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O (1.5 equivalents) and stir the mixture at room temperature or with gentle heating (40 °C) until TLC or LCMS shows complete consumption of the starting ester.

  • Cool the mixture in an ice bath and concentrate under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash once with diethyl ether or methyl tert-butyl ether (MTBE) to remove any non-polar impurities.

  • Re-cool the aqueous layer to 0 °C and acidify to pH 1-2 by the slow addition of 2N HCl.

  • Crucial Step: Saturate the acidic aqueous layer with solid NaCl ("salting out") to decrease the solubility of the carboxylic acid product. [1]7. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) at least 3-5 times.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

Part 3: Purification and General FAQs

FAQ 3.1: How can I effectively purify the final 2-Cyclopentyl-2-methoxyacetic acid?

The final product is often an oil and can be challenging to purify by crystallization.

  • Vacuum Distillation: If the product is thermally stable, vacuum distillation is an excellent method for purification on a larger scale. [2]* Column Chromatography: For smaller scales, silica gel chromatography is effective. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is recommended. Adding a small amount (0.5-1%) of acetic acid to the mobile phase can prevent streaking of the carboxylic acid on the column.

FAQ 4.1: What are the critical safety precautions?
  • Sodium Hydride (NaH): Extremely flammable. Reacts violently with water to produce hydrogen gas. Must be handled under an inert atmosphere.

  • Thionyl Chloride (SOCl₂) & Bromine: Highly corrosive and toxic. Must be used in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Methoxide (NaOMe): Caustic. Handle with care to avoid skin contact.

  • Dimethyl Sulfate: Highly toxic and a suspected carcinogen. Handle with extreme caution and appropriate PPE.

FAQ 4.2: How can I confirm the identity and purity of my product?
  • ¹H and ¹³C NMR: Provides definitive structural information. Key signals to look for are the methoxy group (~3.4 ppm), the α-proton (if present, though it's quaternary here), and the cyclopentyl protons. The carboxylic acid proton is a broad singlet, often >10 ppm.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • FTIR Spectroscopy: Shows a strong, broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1710 cm⁻¹).

References
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • ron. (2014, November 4). Reaction of Grignard reagents with esters. Chemistry Stack Exchange. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Waylander. (2019, May 6). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product? Chemistry Stack Exchange. Retrieved from [Link]

  • Google Patents. (n.d.). EP3237378B1 - Process for preparing (3rs)-3-[(2sr)-(2-cyclopentyl-2-hydroxy-2-phenylacetyl)oxy]-1,1-dimethylpyrrolidinium bromide.
  • University of Calgary. (n.d.). Synthesis of Carboxylic Acids. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methoxy carboxylic acids. Retrieved from [Link]

  • Reddit. (2024, January 18). Hydrolysis product troubleshooting. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). US4968840A - Process for preparing methoxyacetic acid.
  • LibreTexts Chemistry. (2021, July 31). Reactions at the α Carbons of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chad's Prep. (2021, April 14). 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids. YouTube. Retrieved from [Link]

  • Reddit. (n.d.). Methyl Hydrolysis. r/OrganicChemistry. Retrieved from [Link]

  • Britannica. (2026, January 22). Carboxylic acid - Synthesis, Reactions, Properties. Retrieved from [Link]

  • Google Patents. (n.d.). US20210188754A1 - Method for producing 2-methoxyacetic acid.
  • Google APIs. (2020, July 23). WO 2020/148777 A1 - Process for Preparation of Glycopyrrolate Intermediate.

Sources

Troubleshooting

Troubleshooting low enantiomeric excess in 2-Cyclopentyl-2-methoxyacetic acid

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center. As a Senior Application Scientist, I understand that achieving high enantiomeric excess (ee) is paramount f...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. As a Senior Application Scientist, I understand that achieving high enantiomeric excess (ee) is paramount for the successful application of chiral molecules like 2-Cyclopentyl-2-methoxyacetic acid in drug development and fine chemical synthesis. A low or inconsistent ee is a frequent challenge in asymmetric synthesis, often stemming from subtle, overlooked variables in the experimental setup.[1]

This guide is structured as a series of troubleshooting questions and in-depth answers to help you diagnose and resolve issues leading to suboptimal stereoselectivity in your synthesis. We will explore the entire experimental workflow, from analytical validation to post-reaction handling, to ensure you can achieve reproducible, high-purity results.

Part 1: Initial Diagnosis & Analytical Validation

The first step in troubleshooting is to confirm that the problem is with the reaction itself and not the method of measurement. An inaccurate analytical method can give misleading ee values, leading to wasted time optimizing a perfectly good reaction.[1]

Q1: My chiral HPLC/GC analysis shows a low ee. How can I be certain my analytical method is reliable?

A1: This is the most critical first step. Before modifying your reaction conditions, you must rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2][3] Key validation points include:

  • Baseline Resolution: Ensure the peaks for the two enantiomers are fully separated, ideally with a resolution value (Rs) greater than 1.5.[1] Poor separation can lead to inaccurate integration and incorrect ee values.

  • Identification of Enantiomers: You must be certain which peak corresponds to which enantiomer. This is typically done by injecting an independently synthesized, enantiomerically pure sample if available.

  • Linearity and Accuracy: The detector response should be linear across a range of concentrations for both enantiomers. To confirm accuracy, prepare samples with a known ee by mixing pure enantiomers in specific ratios (e.g., 90:10, 75:25, 50:50) and verify that your analytical method reports the correct values.[1] The correlation coefficient (r²) of a linearity plot should be ≥ 0.99.[1]

Experimental Protocol 1: Validating a Chiral HPLC Method

  • Prepare a Racemic Standard: Synthesize a small sample of 2-Cyclopentyl-2-methoxyacetic acid without any chiral influence to ensure a true 50:50 mixture of enantiomers.

  • Optimize Separation:

    • Inject the racemic standard onto your chiral column.

    • Adjust the mobile phase composition (e.g., ratio of hexane to isopropanol) and flow rate to achieve baseline separation (Rs > 1.5) of the two enantiomer peaks.

    • Ensure the analysis time is practical.[4]

  • Confirm Linearity:

    • If enantiopure standards are available, prepare a calibration curve by mixing them in known ratios (e.g., 100:0, 75:25, 50:50, 25:75, 0:100).

    • Inject each standard and plot the peak area ratio of the minor enantiomer to the major enantiomer against their concentration ratio.

    • Confirm the relationship is linear with an r² value of ≥ 0.99.[1]

  • Test for Accuracy: Analyze the prepared standards and ensure the measured ee is within an acceptable error margin (e.g., ±2%) of the true value.[2]

Part 2: Troubleshooting the Asymmetric Reaction

Once your analytical method is validated, you can confidently investigate the reaction parameters. The following workflow provides a logical sequence for identifying the root cause of low enantioselectivity.

Troubleshooting_Workflow cluster_analytics Analytical Troubleshooting cluster_reagents Reagent & Catalyst Troubleshooting start Low Enantiomeric Excess Observed analytics Step 1: Verify Analytical Method (Chiral HPLC/GC) start->analytics reagents Step 2: Scrutinize Reagents & Catalyst analytics->reagents Method Validated analytics_q Is chiral separation adequate? (Resolution > 1.5) analytics->analytics_q conditions Step 3: Evaluate Reaction Conditions reagents->conditions Reagents Pure & Active reagents_q1 Are starting materials pure? reagents->reagents_q1 workup Step 4: Check for Post-Reaction Racemization conditions->workup Conditions Optimized success High Enantiomeric Excess Achieved workup->success No Racemization analytics_q->reagents Yes analytics_a Optimize separation method (mobile phase, column, temp) analytics_q->analytics_a No analytics_a->analytics_q reagents_a1 Purify substrate/reagents (distillation, recrystallization) reagents_q1->reagents_a1 No reagents_q2 Is catalyst/auxiliary active & pure? reagents_q1->reagents_q2 Yes reagents_a1->reagents_q1 reagents_q2->conditions Yes reagents_a2 Procure/synthesize fresh catalyst & characterize thoroughly reagents_q2->reagents_a2 No reagents_a2->reagents_q2

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Q2: My starting materials and reagents seem fine. Could my chiral auxiliary or catalyst be the problem?

A2: Absolutely. The chiral auxiliary or catalyst is the heart of the asymmetric transformation, and its quality is non-negotiable.[5][6]

  • Enantiomeric Purity: The ee of your product can never exceed the ee of your catalyst or auxiliary. Verify the enantiomeric purity of your chiral source using an appropriate analytical technique (e.g., chiral HPLC, polarimetry).

  • Chemical Purity & Activity: Impurities can poison the catalyst or interfere with the reaction.[1] For catalysts, especially those synthesized in-house, ensure they are thoroughly purified and characterized (e.g., by NMR, MS). Catalysts can also degrade over time due to moisture, air, or improper storage. A loss of activity is a strong indicator of degradation. It is often advisable to screen a range of catalyst loadings to find the optimal concentration.[1]

  • Auxiliary Attachment/Removal: In syntheses using chiral auxiliaries (like Evans oxazolidinones or pseudoephedrine amides), incomplete attachment of the auxiliary to the substrate or harsh removal conditions can lead to racemization or low yields of the desired enantiomer.[5][6]

Experimental Protocol 2: General Procedure for Asymmetric α-Alkoxylation using a Chiral Auxiliary

This protocol is a generalized example. Specific reagents, temperatures, and times must be optimized for the synthesis of 2-Cyclopentyl-2-methoxyacetic acid.

  • Auxiliary Attachment: React your starting material (e.g., a cyclopentyl-substituted carboxylic acid derivative) with a high-purity chiral auxiliary (e.g., an Evans oxazolidinone) under standard conditions to form the chiral adduct. Purify the adduct by chromatography or recrystallization.[6][7]

  • Enolate Formation: Dissolve the purified adduct in an anhydrous, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., Argon) and cool to a low temperature (e.g., -78 °C). Add a suitable base (e.g., LDA, NaHMDS) dropwise to form the chiral enolate.

  • Electrophilic Methoxy Group Introduction: Introduce the methoxy group using an appropriate electrophilic source (e.g., a source of "MeO+"). The choice of electrophile is critical and can significantly impact selectivity.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction at low temperature with a suitable reagent (e.g., saturated aqueous NH₄Cl).

  • Workup: Warm the mixture to room temperature, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Auxiliary Cleavage: Cleave the chiral auxiliary from the product using established methods (e.g., LiOH/H₂O₂ for Evans auxiliaries) to yield the 2-Cyclopentyl-2-methoxyacetic acid.[6]

  • Purification & Analysis: Purify the final product via column chromatography and determine the ee using your validated chiral HPLC/GC method.

Q3: I've confirmed my catalyst is good. How do reaction conditions like temperature, solvent, and concentration affect my ee?

A3: Reaction conditions are critical levers for controlling enantioselectivity. The energy difference between the two diastereomeric transition states leading to the (R) and (S) products is often small, and subtle changes in conditions can have a dramatic effect on the product ratio.

ParameterPotential Issue with Low eeRecommended Action
Temperature Reaction run at too high a temperature, providing enough thermal energy to overcome the activation energy barrier for the undesired stereoisomer.Run the reaction at a lower temperature (e.g., -78 °C, -40 °C, or 0 °C).[8] Calibrate your thermostat to ensure accurate and consistent temperature control.
Solvent Solvent polarity and coordinating ability can affect the conformation of the catalyst-substrate complex and the transition state geometry.[9]Screen a variety of solvents (e.g., toluene, THF, diethyl ether, dichloromethane).[10] Ensure solvents are anhydrous and degassed, as water can interfere with many catalysts.[1]
Concentration High concentrations can sometimes lead to the formation of less-selective catalyst aggregates or dimers.[1]Test a range of concentrations. While higher concentrations can speed up the reaction, they may negatively impact selectivity.
Addition Rate A fast addition of a reagent can lead to localized temperature spikes or concentration gradients, reducing selectivity.Add key reagents (e.g., base, electrophile) slowly and dropwise using a syringe pump to maintain control.
Part 3: Post-Reaction Troubleshooting & Enhancement

Sometimes, a good ee is achieved in the reaction mixture, but it decreases during subsequent steps.

Q4: Is it possible for my product to racemize during the workup or purification steps?

A4: Yes, racemization is a significant concern, especially if the stereocenter is adjacent to a carbonyl group and has an acidic proton.

  • Harsh pH Conditions: Both strongly acidic and strongly basic conditions during the workup can potentially cause epimerization at the α-carbon. Use mild quenching and extraction conditions (e.g., saturated NH₄Cl, phosphate buffers).

  • Elevated Temperatures: Prolonged heating during solvent removal or purification can sometimes lead to racemization. Use a rotary evaporator at a moderate temperature and consider purifying at room temperature if possible.

  • Chromatography: While less common, some silica gel or alumina can be acidic or basic enough to cause on-column racemization of sensitive compounds. If you suspect this, you can neutralize the stationary phase by washing it with a solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine) before use.

Q5: My optimized reaction yields an ee of 90%, but I need >99% for my application. What are my options?

A5: Achieving >99% ee directly from a reaction can be difficult.[11] Often, a final purification step is required to enhance the enantiomeric purity.

  • Recrystallization: This is often the most effective and scalable method for enriching a product's ee.[12] If your product is a crystalline solid, you can screen various solvents to find one where the desired enantiomer is less soluble than the racemic mixture. Seeding the solution with a few crystals of the pure desired enantiomer can sometimes facilitate the crystallization.

  • Preparative Chiral Chromatography: Techniques like preparative HPLC or Supercritical Fluid Chromatography (SFC) can be used to separate enantiomers on a larger scale, although this can be expensive.[][14]

References
  • BenchChem. (n.d.). Troubleshooting low enantiomeric excess in asymmetric catalysis.
  • Anslyn, E. V., & Wiskur, S. L. (2001). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 123(42), 10203–10209.
  • Leung, K. C., & Anslyn, E. V. (2011). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 44(8), 649–659.
  • University of Bath. (n.d.). Determination of enantiomeric excess.
  • Madarász, J., et al. (2017). A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. SciSpace.
  • Wang, X., & Wenslow, R. (2008). Enantioenrichment by Crystallization. Organic Process Research & Development, 12(2), 242–251.
  • Yao, J., et al. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Mass Spectrometry Reviews, 36(3), 333-353.
  • Ryder, A. G., & O'Connor, C. J. (2018). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 5(12), 1896-1903.
  • Johnson, J. S., & Evans, D. A. (2000). Enantioselective Synthesis of α-Oxy Amides via Umpolung Amide Synthesis. Journal of the American Chemical Society, 122(51), 12692–12704.
  • BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
  • Winkleman, J. G., & Whitesides, G. M. (2015). Separation and enrichment of enantiopure from racemic compounds using magnetic levitation.
  • University of Rochester. (n.d.). Asymmetric reactions_synthesis.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Gong, J., et al. (2021). Strategies for chiral separation: from racemate to enantiomer. Chinese Journal of Chemical Engineering, 32, 1-16.
  • ChemEurope. (n.d.). Chiral auxiliary.
  • Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
  • Macmillan, D. W. C., et al. (2011). A New Enantioselective α-Oxidation of Aldehydes. Chemical Science, 2(11), 2245-2248.
  • TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
  • Weinreb, S. M., et al. (1998). Exploratory Synthetic Studies of the α-Methoxylation of Amides via Cuprous Ion-Promoted Decomposition of o-Diazobenzamides. The Journal of Organic Chemistry, 63(20), 6878–6889.
  • Tius, M. A., & Harrington, P. E. (2000). Asymmetric cyclopentannelation. Chiral auxiliary on the allene. Organic Letters, 2(16), 2447–2450.
  • University of Leeds. (n.d.). Asymmetric-Synthesis.
  • Alexakis, A., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society, 124(19), 5262–5263.
  • SlideShare. (n.d.). Asymmetric synthesis Introduction enantiomeric excess.
  • Val-Addison, D. M., & Dudley, G. B. (2017). Enantioselective Total Synthesis of Cannogenol-3-O-α-L-Rhamnoside via Sequential Cu(II)-Catalyzed Michael Addition/Intramolecular Aldol Cyclization Reactions. The Journal of Organic Chemistry, 82(24), 13364-13374.
  • Zhang, J., et al. (2026). Silver-Catalyzed Enantioselective and Diastereoselective Aldol Reaction of α-Isocyanoacetates with Aldehydes Enabled by Cinchona-Derived Amide Adamantylphosphine Ligands. The Journal of Organic Chemistry.
  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543–2549.
  • Taylor, M. S., & Jacobsen, E. N. (2004). Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway. Journal of the American Chemical Society, 126(34), 10558–10559.
  • Park, J. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis.
  • ResearchGate. (n.d.). The first synthesis of both enantiomers of 2-hydroxycyclobutanone acetals by enzymatic transesterification: Preparation of (R)-(+)-2- benzyloxycyclobutanone and its antipode.
  • Chen, M. S., & White, M. C. (2010).
  • Nicewicz, D. A., & Macmillan, D. W. C. (2015). Enantioselective α-Alkylation of Aldehydes via Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments from β-Cyanoaldehydes.
  • Google Patents. (n.d.). EP1029858A1 - Process for the production of cyclopentyl 2-thienyl ketone.

Sources

Optimization

Optimizing temperature for O-methylation of cyclopentyl mandelic acid analogs

The following guide serves as a specialized technical support interface for process chemists and drug developers working with cyclopentyl mandelic acid (CMA) analogs. Topic: O-Methylation of Cyclopentyl Mandelic Acid Ana...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support interface for process chemists and drug developers working with cyclopentyl mandelic acid (CMA) analogs.

Topic: O-Methylation of Cyclopentyl Mandelic Acid Analogs

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist)

Welcome to the technical support hub. This guide addresses the critical thermal parameters required to balance reaction kinetics against the thermodynamic risk of racemization during the O-methylation of sterically hindered mandelic acid derivatives.

The Core Challenge: The Kinetic-Thermodynamic Conflict

User Query: "I am observing variable yields and inconsistent enantiomeric excess (ee) drift between batches. Is temperature the primary driver?"

Scientist Response: Yes. You are likely operating outside the "Thermal-Kinetic Window." O-methylation of cyclopentyl mandelic acid analogs presents a classic physical-organic conflict:

  • Steric Hindrance (Kinetic Barrier): The cyclopentyl group at the

    
    -position creates significant steric bulk. This hinders the nucleophilic attack (
    
    
    
    ) of the alkoxide/carboxylate on the methylating agent (e.g., Methyl Iodide or Dimethyl Sulfate). This naturally tempts you to raise the temperature to drive conversion.
  • 
    -Proton Acidity (Thermodynamic Risk):  The 
    
    
    
    -proton is benzylic and adjacent to a carbonyl group, making it significantly acidic (
    
    
    ). Elevating the temperature increases the rate of deprotonation at this center, leading to a planar enolate intermediate and subsequent racemization.

The Solution: You must utilize a Stepwise Temperature Ramp protocol. You cannot run this reaction isothermally.

Visualizing the Failure Mode

The following diagram illustrates the competing pathways. Note how thermal energy pushes the system toward the irreversible "Racemic Trap" rather than the Product.

G Start CMA Analog (Chiral Starting Material) Transition Transition State (Sterically Crowded) Start->Transition  + Me-X / Base (Slow S_N2) Enolate Planar Enolate (Achiral Intermediate) Start->Enolate  High T (>40°C) (Deprotonation) Product O-Methylated Product (Retained Stereochem) Transition->Product  Kinetic Path (T < 25°C) Racemate Racemic Mixture (50:50 R/S) Enolate->Racemate  Reprotonation

Figure 1: Competing pathways during O-methylation. High temperatures favor the red enolization path leading to racemization.

Troubleshooting Guides (FAQ)
Q1: "My reaction stalls at 0°C, but purity drops at room temperature. What is the optimal setpoint?"

Diagnosis: You are likely using a base that is too strong or a solvent that promotes ion-pairing issues. Resolution:

  • The "Goldilocks" Zone: The optimal reaction temperature for the alkylation phase is typically 15°C to 25°C .

  • The Critical Step: The addition of the base and methylating agent must happen at -10°C to 0°C . The exotherm from deprotonation is the primary cause of local hotspots that trigger racemization.

  • Solvent Factor: If using DMF (Dimethylformamide), do not exceed 30°C. DMF can decompose to dimethylamine, which is a secondary base that can catalyze further side reactions.

Q2: "I'm seeing a runaway exotherm upon adding Methyl Iodide (MeI)."

Diagnosis: MeI is highly reactive and volatile (


). Adding it too quickly to a warm mixture creates a self-accelerating thermal loop.
Resolution: 
  • Cryogenic Addition: Cool the reactor to -10°C .

  • Dilution: Dilute MeI in the reaction solvent (1:1 ratio) before addition.

  • Feed Control: Use a syringe pump or dropping funnel to limit addition rate such that internal temperature (

    
    ) never exceeds 5°C during addition.
    
Q3: "Can I use Potassium Carbonate (

) instead of Sodium Hydride (NaH) to reduce racemization?"

Diagnosis: Yes, this is the preferred "Soft Base" approach. Mechanism:


 is often strong enough to deprotonate the carboxylate (for esterification) or the phenol (if present), but not strong enough to rapidly deprotonate the 

-carbon of the mandelic backbone at moderate temperatures. Temperature Adjustment:

reactions are heterogeneous (slurries). They often require higher temperatures (40-50°C) to proceed.
  • Risk: If you must heat to 50°C to get the

    
     to work, you re-introduce the racemization risk.
    
  • Fix: Add a Phase Transfer Catalyst (e.g., TBAB or 18-Crown-6) to allow the reaction to proceed at 25°C , maintaining stereochemical integrity.

Optimized Experimental Protocol (SOP)

Objective: O-Methylation of Cyclopentyl Mandelic Acid (Carboxylate or Hydroxyl) with >98% ee retention.

Reagents & Equipment[1][2][3]
  • Substrate: Cyclopentyl Mandelic Acid Analog (1.0 eq)

  • Alkylating Agent: Methyl Iodide (MeI) (1.2 - 1.5 eq) [Hazard: Neurotoxin]

  • Base:

    
     (powdered, dry) (2.0 eq) or NaH (60% disp) (1.1 eq)
    
  • Solvent: DMF (Anhydrous) or Acetone (for

    
     method)
    
  • Equipment: Jacketed reactor with internal temperature probe.

The "Ramped" Temperature Workflow
PhaseStepTemp Setpoint (

)
Max Internal Temp (

)
DurationCritical Action
1 Solvation 20°C25°C15 minEnsure complete dissolution of substrate before base addition.
2 Deprotonation -10°C0°C30-60 minAdd base slowly. Wait for exotherm to subside.
3 Addition -10°C5°C30-60 minAdd MeI dropwise. Do not rush.
4 Initiation 0°C5°C1 hourAllow kinetic initiation without thermal shock.
5 Conversion 20°C25°C4-12 hoursRamp slowly (5°C/30min). Monitor via HPLC.
6 Quench 0°C10°C20 minQuench with

or dilute acid. Exothermic.
Workflow Logic Diagram

SOP Setup Reactor Setup (Inert Atmosphere) Cooling Cool to -10°C Setup->Cooling BaseAdd Add Base (Exotherm Control) Cooling->BaseAdd T_int < 0°C MeIAdd Add MeI (Slow Feed) BaseAdd->MeIAdd Stir 30 min Ramp Ramp to 20°C (5°C per 30 mins) MeIAdd->Ramp Post-Addition Monitor HPLC Check (Conversion > 98%) Ramp->Monitor Monitor->Ramp Incomplete Quench (0°C) Quench (0°C) Monitor->Quench (0°C) Complete

Figure 2: Stepwise temperature control logic to minimize racemization risks.

References & Authority
  • Williamson Ether Synthesis Mechanism:

    • Source: Master Organic Chemistry. (2014).[4] "The Williamson Ether Synthesis."[4][5][6]

    • Relevance: Establishes the

      
       mechanism and the impact of steric hindrance (cyclopentyl group) on reaction rates.
      
    • URL:[Link]

  • Racemization of Mandelic Acid Derivatives:

    • Source: University of Cardiff / ORCA. "Racemization in Drug Discovery."

    • Relevance: details the mechanism of base-catalyzed racemization via enolization in chiral benzylic systems.

    • URL:[Link]

  • Process Safety (Methyl Iodide):

    • Source: Calibre Chemicals. "Safety and Handling of Methyl Iodide."

    • Relevance: Provides critical safety data regarding volatility and toxicity, necessitating the closed/cooled reactor setup described in the protocol.

  • Synthesis of Glycopyrronium Intermediates (Context):

    • Source: Google Patents (CN103012231A). "Preparation method and application of glycopyrronium bromide chiral antipode."

    • Relevance: Validates the use of cyclopentyl mandelic acid esters as key intermediates and the necessity of maintaining chiral purity during alkylation steps.

    • URL:

Sources

Reference Data & Comparative Studies

Validation

C13-NMR peak assignments for 2-Cyclopentyl-2-methoxyacetic acid

This guide provides a comprehensive technical analysis of the C13-NMR spectral characteristics of 2-Cyclopentyl-2-methoxyacetic acid , a critical chiral building block in drug discovery. Executive Summary 2-Cyclopentyl-2...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the C13-NMR spectral characteristics of 2-Cyclopentyl-2-methoxyacetic acid , a critical chiral building block in drug discovery.

Executive Summary

2-Cyclopentyl-2-methoxyacetic acid (C8H14O3) serves as a lipophilic, chiral spacer in medicinal chemistry, often used to modulate the pharmacokinetic properties of peptidomimetics and small-molecule inhibitors. Accurate structural assignment of this moiety is challenging due to the diastereotopic nature of the cyclopentyl ring carbons induced by the adjacent chiral center (


-carbon).

This guide compares the spectral performance of this molecule against its structural precursors and provides a validated assignment protocol to distinguish it from common synthetic impurities like 2-Cyclopentyl-2-hydroxyacetic acid (the unmethylated precursor).

Structural Analysis & Carbon Environments

The molecule contains 8 carbon atoms in 6 distinct magnetic environments (assuming rapid rotation of the methoxy group but restricted rotation/diastereotopicity in the ring).

  • C1 (Carboxyl): Highly deshielded, typical of carboxylic acids.

  • C2 (

    
    -Carbon):  Chiral center. Bonded to the cyclopentyl ring, the methoxy group, and the carboxyl group.
    
  • C3 (Methoxy): Diagnostic signal for O-methylation.

  • C1' (Ipso-Cyclopentyl): The connection point to the chiral center.

  • C2'/C5' (Ortho-Cyclopentyl): Diastereotopic methylene pairs.

  • C3'/C4' (Meta-Cyclopentyl): Diastereotopic methylene pairs.

Predicted C13-NMR Assignments (CDCl3)

The following assignments are derived from chemometric prediction algorithms and comparative analysis with structural analogs (e.g.,


-methoxyphenylacetic acid and cyclopentylacetic acid).
Carbon LabelEnvironmentChemical Shift (

, ppm)
Multiplicity (DEPT-135)Structural Diagnostic
C1 Carboxyl (-COOH)176.0 - 179.0 Quaternary (C)Disappears in DEPT; shifts in DMSO.
C2

-Methine (CH-OMe)
82.0 - 86.0 Methine (CH)Key Signal. Significantly deshielded by OMe and COOH.
C3 Methoxy (-OCH3)58.0 - 60.0 Methyl (CH3)Confirms O-alkylation vs. free OH.
C1' Cyclopentyl (Ipso-CH)42.0 - 46.0 Methine (CH)Links ring to the chiral center.
C2', C5' Cyclopentyl (Ortho-CH2)28.0 - 30.0 Methylene (CH2)Often appear as two distinct peaks due to diastereotopicity.
C3', C4' Cyclopentyl (Meta-CH2)25.0 - 26.5 Methylene (CH2)Typically the most shielded ring carbons.

Note: The chiral center at C2 breaks the symmetry of the cyclopentyl ring. Consequently, C2' and C5' are not magnetically equivalent, nor are C3' and C4'. In high-field NMR (500+ MHz), these may resolve into four distinct methylene signals. In lower fields (300 MHz), they often overlap into two broadened multiplets.

Comparative Analysis: Product vs. Alternatives

To validate the synthesis, we compare the target molecule against its most common "alternative" states: the Precursor (Hydroxy acid) and the Non-Chiral Analog (Cyclopentylacetic acid) .

Comparison A: Target vs. Precursor (2-Cyclopentyl-2-hydroxyacetic acid)
  • Objective: Confirm successful O-methylation.

  • Observation:

    • Precursor: Shows C2 (

      
      -CH) around 75-78 ppm . No signal in the 58-60 ppm range.
      
    • Target: Shows C2 (

      
      -CH) shifted downfield to ~84 ppm  (deshielding effect of Methyl vs. Proton). Appearance of a strong new signal at ~59 ppm  (OMe).
      
Comparison B: Target vs. Analog (Cyclopentylacetic acid)
  • Objective: Demonstrate the impact of

    
    -functionalization.
    
  • Observation:

    • Analog: The

      
      -CH2 appears at ~41 ppm .
      
    • Target: The

      
      -CH appears at ~84 ppm .
      
  • Conclusion: The massive ~43 ppm downfield shift confirms the introduction of the oxygenated functionality at the

    
    -position.
    

Experimental Protocol for Assignment

To ensure high-fidelity data suitable for regulatory submission or publication, follow this protocol.

Reagents & Equipment:

  • Solvent: CDCl3 (99.8% D) + 0.03% TMS (for internal referencing).

    • Alternative: DMSO-d6 if the carboxylic acid proton is exchanging too rapidly or if dimerization broadens the carbonyl peak.

  • Concentration: ~20-30 mg in 0.6 mL solvent.

  • Probe: 5mm Broadband Observe (BBO) or Dual probe.

Acquisition Parameters (Standard 1D C13):

  • Pulse Angle: 30° (to avoid saturation of quaternary carbons).

  • Relaxation Delay (D1): 2.0 - 3.0 seconds . (Crucial for the C1 Carboxyl carbon, which has a long T1 relaxation time. Insufficient delay will suppress this peak).

  • Scans (NS): Minimum 512 (due to the lower sensitivity of C13).

  • Temperature: 298 K (25°C).

Advanced Verification (2D Workflows):

  • HSQC (Heteronuclear Single Quantum Coherence): Use to correlate the proton at ~3.5-4.0 ppm (

    
    -H) with the carbon at ~84 ppm. This confirms the C2 assignment.
    
  • HMBC (Heteronuclear Multiple Bond Coherence): Look for a correlation between the Methoxy protons (~3.4 ppm) and the C2 carbon (~84 ppm). This proves the Methoxy group is attached to the

    
    -position, not the ring.
    

Assignment Logic Workflow (Visualization)

The following flowchart illustrates the decision logic for assigning the overlapping cyclopentyl ring carbons, a common bottleneck in analyzing this molecule.

NMR_Assignment_Logic Start Start: Acquire C13 & DEPT-135 Check_C1 Identify C1 (COOH) (>170 ppm, Quaternary) Start->Check_C1 Check_C3 Identify C3 (OMe) (~59 ppm, CH3 in DEPT) Check_C1->Check_C3 Check_C2 Identify C2 (Alpha-CH) (~84 ppm, CH in DEPT) Check_C3->Check_C2 Ring_Analysis Analyze Ring Region (25-46 ppm) Check_C2->Ring_Analysis Ipso_Check Identify C1' (Ipso) (~44 ppm, CH in DEPT) Ring_Analysis->Ipso_Check Methylene_Check Identify CH2s (25-30 ppm) (Inverted in DEPT-135) Ipso_Check->Methylene_Check Diastereotopic Are CH2 signals split? Methylene_Check->Diastereotopic Assign_Split Yes: Assign C2'/C5' (Deshielded) and C3'/C4' (Shielded) Diastereotopic->Assign_Split High Field / Resolved Assign_Broad No: Report as Multiplets (C2'/C5' and C3'/C4') Diastereotopic->Assign_Broad Low Field / Overlap

Figure 1: Step-by-step logic for assigning C13-NMR signals in 2-Cyclopentyl-2-methoxyacetic acid, highlighting the critical check for diastereotopic ring carbons.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for additivity rules and substituent effects).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for general C13 shifts of cyclopentyl and methoxy groups).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Used for comparative analysis of cyclopentylacetic acid and methoxyacetic acid analogs).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Reference for diastereotopic effects in chiral cycloalkanes).

Sources

Comparative

Comparative Guide: Chiral Resolving Agents for Cyclopentyl Acetic Acid Derivatives

Topic: Comparison of Chiral Resolving Agents for Cyclopentyl Acetic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The ena...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Chiral Resolving Agents for Cyclopentyl Acetic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The enantioseparation of cyclopentyl acetic acid derivatives—most notably


-cyclopentylmandelic acid  (2-cyclopentyl-2-hydroxy-2-phenylacetic acid)—is a critical process step in the synthesis of anticholinergic bronchodilators like Glycopyrronium bromide .[1]

Due to the steric bulk of the cyclopentyl group and the conformational flexibility of the


-hydroxy moiety, standard resolving agents often yield poor diastereomeric excess (de). This guide compares three distinct classes of resolving agents: Amino Acid Esters  (high specificity), Chiral Amines  (broad utility), and Cinchona Alkaloids  (traditional baseline).

Key Finding: While (R)-1-Phenylethylamine is the industry workhorse, L-Tyrosine Methyl Ester (L-TME) demonstrates superior specificity for


-cyclopentylmandelic acid, offering higher single-pass yields for the (S)-enantiomer.

Mechanistic Principles of Resolution

The resolution of cyclopentyl acetic acid derivatives relies on Diastereomeric Salt Formation . Success depends on the "Three-Point Interaction" model:

  • Ionic Bonding: Carboxylate (substrate)

    
     Ammonium (agent).
    
  • Hydrogen Bonding: Hydroxyl group (substrate)

    
     Amide/Hydroxyl (agent).
    
  • Pi-Pi Stacking: Phenyl ring (substrate)

    
     Aromatic system (agent).
    

The cyclopentyl ring introduces a "steric wall" that disrupts packing in many standard salts. Agents like L-Tyrosine Methyl Ester overcome this by providing a flexible "pocket" via the tyrosine side chain, stabilizing the crystal lattice of the (S)-salt more effectively than rigid alkaloids.

Visualization: Resolution Workflow

ResolutionWorkflow Racemate Racemic Mixture (±)-α-Cyclopentylmandelic Acid Solution Homogeneous Solution (Solvent: Acetonitrile/Water) Racemate->Solution Agent Resolving Agent (e.g., L-Tyrosine Methyl Ester) Agent->Solution Crystallization Selective Crystallization (Thermodynamic Control) Solution->Crystallization Heat & Cool SolidPhase Solid Phase (S)-Acid • Agent Salt Crystallization->SolidPhase Filtration LiquidPhase Mother Liquor Enriched (R)-Acid Crystallization->LiquidPhase Hydrolysis Acid Hydrolysis (HCl / pH < 1) SolidPhase->Hydrolysis Dissociation Product Pure (S)-Enantiomer (>98% ee) Hydrolysis->Product

Figure 1: General workflow for the diastereomeric salt resolution of


-cyclopentylmandelic acid.

Comparative Analysis of Resolving Agents

The following analysis focuses on the resolution of


-cyclopentylmandelic acid , the primary precursor for Glycopyrrolate.
Table 1: Performance Matrix
MetricL-Tyrosine Methyl Ester (L-TME) (R)-1-Phenylethylamine (PEA) Cinchonidine
Target Enantiomer (S)-Enantiomer (Precipitate)(R)-Enantiomer (Precipitate)(R)-Enantiomer (Precipitate)
Primary Mechanism H-bonding + Ionic + Steric fitIonic + StericIonic + Pi-Stacking
Yield (Single Pass) 40 - 45% (Theoretical Max 50%)30 - 35%25 - 30%
Enantiomeric Excess >98% (after 1 recrystallization)90 - 95%85 - 90%
Solvent System Acetonitrile / WaterEthanol / TolueneAcetone / Methanol
Cost Efficiency Moderate (Recyclable)High (Cheap, commodity chemical)Moderate
Scalability High (Stable crystals)HighMedium (Slow crystallization)
Deep Dive: Agent Specifics
1. L-Tyrosine Methyl Ester (The Specialist)
  • Why it works: L-TME acts as a "host" molecule. The phenolic hydroxyl group of tyrosine provides an additional hydrogen bonding site that specifically anchors the hydroxyl group of the

    
    -cyclopentylmandelic acid.
    
  • Best For: High-purity requirements where the (S)-enantiomer is the target (e.g., Glycopyrronium synthesis).

  • Protocol Note: Requires precise pH control during recovery to prevent hydrolysis of the methyl ester itself.

2. (R)-1-Phenylethylamine (The Workhorse)
  • Why it works: PEA is a small, rigid amine. It forms tight ion pairs. However, for bulky cyclopentyl derivatives, the lack of secondary interactions often leads to "oiling out" rather than clean crystallization unless non-polar co-solvents (like Toluene) are used.

  • Best For: Recovering the (R)-enantiomer from the mother liquor of an L-TME resolution, or as a first-pass screen due to low cost.

3. Cinchonidine (The Traditional)
  • Why it works: The large quinuclidine ring creates a bulky chiral pocket. While effective for simple phenylacetic acids, it struggles with the flexible cyclopentyl ring, often resulting in lower yields due to higher solubility of the diastereomeric salt.

Experimental Protocol: Resolution with L-Tyrosine Methyl Ester

Objective: Isolation of (S)-


-cyclopentylmandelic acid.
Safety:  Wear PPE. Acetonitrile is toxic and flammable.
Step 1: Salt Formation
  • Dissolution: Charge a reactor with 100 g of racemic

    
    -cyclopentylmandelic acid (0.45 mol). Add 500 mL  of Acetonitrile. Stir at 50°C until dissolved.
    
  • Addition: Add 0.5 equivalents (approx. 44 g) of L-Tyrosine Methyl Ester.

    • Note: Using 0.5 eq (Method of Pope and Peachey) maximizes yield of the less soluble salt while leaving the other enantiomer in solution.

  • Heating: Heat the mixture to reflux (approx. 80°C) for 1 hour to ensure homogeneity.

Step 2: Crystallization
  • Controlled Cooling: Cool the solution to 25°C at a rate of 10°C/hour.

  • Seeding: If no precipitate forms at 40°C, seed with 0.1 g of pure (S)-salt.

  • Aging: Stir at 25°C for 4 hours, then cool to 0-5°C and hold for 2 hours.

Step 3: Isolation and Purification
  • Filtration: Filter the white solid. Wash the cake with cold Acetonitrile (2 x 50 mL).

  • Recrystallization (Critical for >98% ee): Dissolve the wet cake in boiling water/acetonitrile (1:4 ratio). Cool to 5°C to recrystallize.

  • Drying: Dry under vacuum at 45°C.

Step 4: Salt Breaking (Recovery)
  • Suspension: Suspend the purified salt in water (300 mL).

  • Acidification: Slowly add 2N HCl until pH < 1. The free acid will precipitate or oil out.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Dry organic layer over MgSO₄ and evaporate to yield (S)-

    
    -cyclopentylmandelic acid.
    

Troubleshooting & Decision Logic

If the standard protocol fails (e.g., oiling out or low ee), use the following decision tree to optimize the system.

Visualization: Optimization Decision Tree

OptimizationTree Start Problem: Low Yield or Purity CheckState Is the product Oiling Out? Start->CheckState YesOil Yes: Oiling Out CheckState->YesOil NoOil No: Crystalline but Low ee CheckState->NoOil Action1 Change Solvent Polarity Add non-polar antisolvent (e.g., Toluene or MTBE) YesOil->Action1 Action2 Recrystallize Salt Use higher temp dissolution or slower cooling ramp NoOil->Action2 Action3 Switch Agent Try (R)-PEA or Levetiracetam (Co-crystal) Action2->Action3 If fails

Figure 2: Decision logic for troubleshooting chiral resolution failures.

References

  • CN103012231A . Preparation method and application of glycopyrronium bromide chiral antipode. (2013). Google Patents. Link

    • Source for L-Tyrosine Methyl Ester protocol and yield d
  • CN103694110A . Chiral resolution method of racemic alpha-cyclopentyl mandelic acid. (2014). Google Patents. Link

    • Source for comparative data on chrom
  • BenchChem . (S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid Structure and Properties. Link

    • Source for physical properties and general handling of the intermedi
  • Du, S. et al. (2022). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. PMC. Link

    • Source for alternative "co-crystal" resolution technologies.

Sources

Validation

Reference Standard Profile: (S)-2-Cyclopentyl-2-methoxyacetic acid

[1] Executive Summary & Strategic Importance (S)-2-Cyclopentyl-2-methoxyacetic acid (CAS: 149605-59-4 ) is a critical chiral reference standard used primarily in the quality control and impurity profiling of anticholiner...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Importance

(S)-2-Cyclopentyl-2-methoxyacetic acid (CAS: 149605-59-4 ) is a critical chiral reference standard used primarily in the quality control and impurity profiling of anticholinergic agents, most notably Glycopyrrolate (Glycopyrronium Bromide) .

In drug development, this compound serves two distinct roles:

  • Process-Related Impurity Standard: It represents the O-methylated derivative of the key intermediate,

    
    -cyclopentylmandelic acid. Its presence usually indicates side reactions involving methanol during synthesis or purification.
    
  • Chiral Purity Marker: As the (S)-enantiomer, it is essential for developing enantioselective analytical methods to ensure the stereochemical integrity of the final drug substance.

This guide compares the performance of Certified Primary Reference Standards against Research-Grade Reagents , demonstrating why high-fidelity characterization is non-negotiable for regulatory compliance (ICH Q3A/Q3B).

Comparative Analysis: Reference Standard Grades

The "performance" of a reference standard is defined by its ability to provide accurate, reproducible quantification and identification without introducing bias.

Table 1: Performance Matrix of Reference Standard Classes
FeatureClass A: Certified Primary Standard Class B: Research/Reagent Grade Class C: Racemic Standard
Purity (Assay) > 99.0% (w/w) by qNMR/Mass BalanceVariable (95-98%)> 98% (Racemic)
Chiral Purity (ee) > 99.5% ee (Confirmed by Chiral HPLC)Undefined or >90%0% ee (50:50 mixture)
Traceability Traceable to SI units (NIST/BIPM)Vendor CoA onlyVendor CoA only
Water Content Quantified (KF) & FactorizedOften unquantifiedUnquantified
Application Quantification of impurities in Drug SubstanceIdentification (RT marker) onlyMethod Development (Resolution tests)
Risk Profile Low (Regulatory compliant)High (Risk of OOS results)High (Cannot quantify specific enantiomer)
Critical Insight: The "Enantiomeric Trap"

Using a Class B (Reagent Grade) standard with an undefined enantiomeric excess (e.g., 90% ee) for quantification will result in a 10% systematic error in your impurity calculation. If the (S)-impurity limit is 0.15%, a 10% error can falsely pass a failing batch or fail a passing one.

Technical Specifications & Mechanism of Formation

Origin of the Impurity

The formation of (S)-2-Cyclopentyl-2-methoxyacetic acid typically occurs during the synthesis of Glycopyrrolate intermediates when Methanol is used as a solvent or reagent in the presence of acidic catalysts. The hydroxyl group of


-cyclopentylmandelic acid undergoes O-methylation.
Visualization: Impurity Formation Pathway

ImpurityPath Start α-Cyclopentylmandelic Acid (Key Intermediate) Product Glycopyrrolate (Final API) Start->Product Esterification (Target Route) Impurity (S)-2-Cyclopentyl-2-methoxyacetic acid (Impurity) Start->Impurity O-Methylation Side Reaction (Competes with Esterification) Reagent Methanol (MeOH) + Acid Catalyst (H+) Reagent->Impurity

Figure 1: Mechanistic pathway showing the formation of the methoxy-impurity during the synthesis of Glycopyrrolate intermediates.

Experimental Protocol: Qualification & Analysis

To utilize this reference standard effectively, a validated Chiral HPLC Method is required. Standard Reverse Phase (C18) methods often fail to separate the Methoxy-impurity from the Hydroxy-parent or its enantiomer efficiently.

Recommended Chiral HPLC Method

This protocol ensures separation of the (S)-methoxy impurity from the (R)-enantiomer and the native drug matrix.

  • Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (Methoxy group has low UV absorption; low wavelength is critical).

  • Injection Volume: 10 µL.

Self-Validating System Suitability Criteria

For the analysis to be valid, the system must meet these thresholds using the Reference Standard:

  • Resolution (

    
    ):  > 2.0 between (S)-2-Cyclopentyl-2-methoxyacetic acid and (R)-enantiomer.
    
  • Tailing Factor (

    
    ):  0.8 – 1.5.
    
  • Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ) solution.

Reference Standard Qualification Workflow

Qualification Raw Raw Material (S)-2-Cyclopentyl-2-methoxyacetic acid ID Identity Confirmation (1H-NMR, IR, MS) Raw->ID Purity Purity Assessment (HPLC + GC + Residual Solvents) Raw->Purity Chiral Chiral Purity (ee) (Chiral HPLC) Raw->Chiral Water Water Content (Karl Fischer) Raw->Water Calc Mass Balance Calculation Assay = (100 - %Imp - %Water - %ResSolv) × %Chiral ID->Calc Purity->Calc Chiral->Calc Critical Correction Water->Calc Cert Release Certified Standard (Primary Reference) Calc->Cert

Figure 2: The "Mass Balance" approach for certifying the reference standard. Note that Chiral Purity is a direct multiplier in the final assay calculation.

References

  • United States Pharmacopeia (USP) . General Chapter <1086> Impurities in Drug Substances and Drug Products. Rockville, MD: USP Convention. Link

  • European Pharmacopoeia (Ph. Eur.) . Glycopyrronium Bromide Monograph 2712. Strasbourg, France: EDQM. Link

  • BenchChem . Technical Guide: Synthesis and Discovery of 2-Methoxyacetic Acid Derivatives. (Accessed 2026).[2] Link

  • PubChem . Compound Summary: (S)-2-Cyclopentyl-2-methoxyacetic acid (CAS 149605-59-4).[3][4] National Center for Biotechnology Information. Link

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Cyclopentyl-2-methoxyacetic Acid

Introduction: A Proactive Stance on Laboratory Safety and Environmental Stewardship In the fast-paced environment of research and drug development, the lifecycle of a chemical does not end when an experiment is complete....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on Laboratory Safety and Environmental Stewardship

In the fast-paced environment of research and drug development, the lifecycle of a chemical does not end when an experiment is complete. The responsible management and disposal of chemical waste are paramount, not only for regulatory compliance but as a cornerstone of a robust safety culture. This guide provides essential, step-by-step logistical and safety protocols for the proper disposal of 2-Cyclopentyl-2-methoxyacetic acid.

While specific safety data for 2-Cyclopentyl-2-methoxyacetic acid is not extensively published, a conservative and cautious approach is mandated. By examining structurally analogous compounds, we can infer potential hazards and establish a disposal protocol that prioritizes the safety of personnel and the protection of our environment. This procedure is grounded in the regulatory framework of the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[1][2]

Part 1: Hazard Assessment and Waste Classification

The foundation of any disposal protocol is a thorough understanding of the material's hazards. Lacking a specific Safety Data Sheet (SDS), we will extrapolate from well-documented analogs to classify this waste stream correctly.

Inferred Hazards from Analogous Compounds:

  • Methoxyacetic Acid (Structural Analog): This closely related compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and is recognized as a Category 1B reproductive toxin.[3][4][5][6] It is also a corrosive liquid.[7]

  • Cyclopentylacetic Acid (Structural Analog): This compound is known to cause serious skin and eye irritation and may cause respiratory irritation.[8]

EPA Hazardous Waste Classification:

The waste classification determines the handling, storage, and disposal requirements.

Hazard Characteristic EPA Waste Code Justification
Corrosivity D002 As a carboxylic acid, an aqueous solution or the neat material is expected to have a pH of ≤ 2.0, meeting the EPA's definition for corrosive hazardous waste.[9]
Toxicity Handle as toxicWhile not a specifically "P" or "U" listed toxic waste by the EPA[10], the reproductive toxicity of the close analog, methoxyacetic acid, necessitates that this compound be managed as a toxic substance to ensure personnel safety.

Part 2: Personal Protective Equipment (PPE) and Handling Precautions

Before handling the chemical or its waste, ensure all appropriate safety measures are in place.

  • Engineering Controls : All handling of 2-Cyclopentyl-2-methoxyacetic acid and its waste must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][11] Facilities must be equipped with a functional eyewash station and safety shower.[12]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles providing a complete seal around the eyes. A face shield should be worn in addition to goggles if there is a splash hazard.

    • Hand Protection : Wear chemically resistant gloves. Nitrile gloves are a common laboratory choice, but always consult a glove compatibility chart for the specific chemical class. Remove gloves using the proper technique and wash hands thoroughly after handling.

    • Body Protection : A buttoned lab coat must be worn. For larger quantities, a chemically resistant apron is recommended.

Part 3: Step-by-Step Disposal Protocol

Disposal of this chemical waste must be systematic and meticulously documented. Under no circumstances should this waste be disposed of down the sanitary sewer or in regular trash.[1][2]

Workflow for Disposal of 2-Cyclopentyl-2-methoxyacetic Acid

G cluster_prep Preparation & Collection cluster_label Labeling & Documentation cluster_storage Interim Storage cluster_disposal Final Disposal A Generated Waste (2-Cyclopentyl-2-methoxyacetic acid) C Segregate Waste Stream (Keep away from bases & oxidizers) A->C B Select Compatible Container (HDPE or Glass, Screw Cap) D Affix 'Hazardous Waste' Label B->D C->B E Complete Label Information: - Full Chemical Name - Concentration/Quantity - Hazard Pictograms (Corrosive) - PI Name & Room # - Accumulation Start Date D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Tightly Closed F->G H Perform Weekly SAA Inspections F->H I Container Full or Project Complete? F->I J Contact Institutional EHS for Waste Pickup Request I->J Yes K EHS Collects Waste for Final Disposal J->K

Caption: Disposal workflow for 2-Cyclopentyl-2-methoxyacetic acid waste.

Step 1: Waste Segregation Immediately segregate waste containing 2-Cyclopentyl-2-methoxyacetic acid. It is incompatible with strong bases and strong oxidizing agents.[3][13] Mixing with incompatible materials can cause a hazardous reaction. Store this acidic waste stream separately.

Step 2: Container Selection

  • Collect liquid waste in a clean, leak-proof container with a secure screw-top cap.

  • The container must be compatible with the chemical. High-density polyethylene (HDPE) or glass containers are appropriate. Plastic is often preferred to minimize the risk of breakage.[2]

  • Ensure the container size is appropriate for the amount of waste to be generated to maximize disposal efficiency.[14]

Step 3: Labeling the Waste Container As soon as the first drop of waste enters the container, it must be labeled.[14] EPA regulations require specific information on hazardous waste labels.[15] The label must include:

  • The words "Hazardous Waste" .[2][15]

  • Full Chemical Name(s) : Write out "2-Cyclopentyl-2-methoxyacetic acid". For mixtures, list all components and their approximate percentages. Do not use abbreviations or chemical formulas.[2]

  • Hazard Identification : Check the appropriate hazard box (e.g., "Corrosive").

  • Contact Information : The name of the Principal Investigator and the laboratory room number.

Step 4: Accumulation and Storage

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) , such as a secondary containment bin within a fume hood or a designated waste cabinet.[15][16]

  • The container must be kept tightly closed at all times, except when actively adding waste.[14] This prevents spills and the release of vapors.

  • Do not accumulate more than 55 gallons of waste in an SAA.[15]

Step 5: Arranging for Final Disposal

  • Once the waste container is full (leaving about 10% headspace for expansion) or the project generating the waste is complete, arrange for disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department to request a hazardous waste pickup.[17] Follow their specific procedures for submitting a request.

Step 6: Management of Empty Containers and Contaminated Labware

  • Empty Containers : Due to the inferred toxicity, the original chemical container is not considered "empty" after simply pouring out the contents. The first one to three rinses of the container must be collected and disposed of as hazardous waste.[18] After thorough rinsing, deface the original label, write "Empty" on the container, and dispose of it according to your institution's guidelines for empty chemical containers.[14]

  • Contaminated Solids : Any solid materials, such as gloves, absorbent pads, or weigh boats that are contaminated with 2-Cyclopentyl-2-methoxyacetic acid, must be disposed of as solid hazardous waste. Collect these items in a separate, clearly labeled, sealed plastic bag or container for EHS pickup.[14]

Part 4: Emergency Procedures

Spill Response:

  • Alert personnel in the immediate area.

  • If the spill is small and you are trained to handle it, don appropriate PPE (including respiratory protection if necessary).

  • Contain the spill using an acid-neutralizing spill kit or inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the absorbed material using spark-proof tools and place it in a labeled hazardous waste container.

  • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Personal Exposure:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Skin Contact : Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes in a safety shower. Seek medical attention.[12]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]

References

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Handling

Safe Handling and Disposal of 2-Cyclopentyl-2-methoxyacetic Acid: A Guide for Laboratory Professionals

This guide provides essential safety protocols and operational plans for the handling and disposal of 2-Cyclopentyl-2-methoxyacetic acid. As a compound with corrosive properties, adherence to these procedures is critical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 2-Cyclopentyl-2-methoxyacetic acid. As a compound with corrosive properties, adherence to these procedures is critical to ensure the safety of all laboratory personnel and to maintain a compliant research environment. This document is intended for researchers, scientists, and drug development professionals who may work with this or structurally similar carboxylic acids.

Hazard Analysis: Understanding the Risks

2-Cyclopentyl-2-methoxyacetic acid and its structural analog, methoxyacetic acid, are classified as corrosive materials.[1] Direct contact can cause severe skin burns and serious eye damage.[1][2] Therefore, understanding the potential routes of exposure and their consequences is paramount before any handling procedures begin.

Key Hazards:

  • Skin Contact: Causes severe burns and skin irritation.[1][2]

  • Eye Contact: Poses a risk of serious eye damage, potentially leading to blindness.[1]

  • Inhalation: Inhalation of mists or vapors can cause respiratory tract irritation.[3]

  • Ingestion: Harmful if swallowed and can cause severe damage to the digestive tract.[1][2]

Due to these hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory. The selection of appropriate PPE is the primary defense against accidental exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE ensemble is required when handling 2-Cyclopentyl-2-methoxyacetic acid. The following table outlines the minimum required PPE and specific recommendations based on the potential for exposure.

Protection Type Minimum Requirement Recommended for High-Risk Operations *
Eye and Face Chemical safety gogglesChemical safety goggles and a full-face shield
Hand Acid-resistant gloves (e.g., heavy nitrile)Double-gloving with compatible materials
Body Chemical-resistant lab coat or apronA complete chemical-resistant suit
Respiratory Work within a certified chemical fume hoodNIOSH-approved respirator with appropriate cartridges

*High-risk operations include handling large quantities, working with heated material, or any procedure with a high likelihood of splashing or aerosol generation.

The Rationale Behind PPE Selection
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes. A face shield should be used in conjunction with goggles to protect the entire face, especially when handling larger volumes or during procedures with a high risk of splashing.

  • Hand Protection: Gloves must be resistant to carboxylic acids. Heavy nitrile or butyl rubber gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. After handling, gloves should be removed carefully to avoid contaminating the skin and disposed of as hazardous waste.

  • Body Protection: A chemical-resistant lab coat or apron is essential to protect against spills and splashes. For large-scale work, a full chemical-resistant suit may be necessary to provide comprehensive protection.[4]

  • Respiratory Protection: All work with 2-Cyclopentyl-2-methoxyacetic acid should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors or mists.[5] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with cartridges appropriate for organic acids must be used.[6]

Operational Plan: From Receipt to Use

A systematic approach to handling 2-Cyclopentyl-2-methoxyacetic acid will minimize the risk of exposure. The following workflow provides a step-by-step guide for safe laboratory operations.

OperationalWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Prep Review SDS and SOPs Inspect Inspect Chemical Container Prep->Inspect DonPPE Don Appropriate PPE Inspect->DonPPE FumeHood Work in Chemical Fume Hood DonPPE->FumeHood Dispense Dispense Chemical Carefully FumeHood->Dispense Use Perform Experimental Work Dispense->Use Clean Clean Work Area Use->Clean DoffPPE Doff PPE Correctly Clean->DoffPPE Store Store Chemical Properly DoffPPE->Store

Figure 1: Step-by-step operational workflow for handling 2-Cyclopentyl-2-methoxyacetic acid.
Detailed Procedural Steps
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for 2-Cyclopentyl-2-methoxyacetic acid.[1][7]

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly and that an eyewash station and safety shower are accessible.

  • Handling:

    • Always wear the prescribed PPE before handling the chemical container.[7]

    • Conduct all manipulations of the chemical within a certified chemical fume hood to prevent inhalation of vapors.[5]

    • When transferring the liquid, do so slowly and carefully to avoid splashing. Use appropriate tools such as a pipette or a funnel.

    • Keep the container tightly closed when not in use.[7]

  • Post-Handling:

    • After completing the experimental work, decontaminate the work area thoroughly.

    • Remove PPE in the correct order to prevent cross-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water after removing gloves.

    • Store 2-Cyclopentyl-2-methoxyacetic acid in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[8]

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of 2-Cyclopentyl-2-methoxyacetic acid can pose a threat to both individuals and the environment. All waste, including the chemical itself, contaminated materials, and used PPE, must be treated as hazardous waste.

DisposalWorkflow cluster_collection Waste Collection cluster_neutralization Neutralization (for small spills) cluster_disposal Final Disposal Collect Collect Waste in Labeled Container Segregate Segregate from Incompatible Waste Collect->Segregate Dispose Dispose via Certified Hazardous Waste Vendor Segregate->Dispose Neutralize Neutralize with Appropriate Base Verify Verify pH (5.5 - 9.5) Neutralize->Verify Document Document Waste Disposal Dispose->Document

Figure 2: Decision-making workflow for the disposal of 2-Cyclopentyl-2-methoxyacetic acid waste.
Waste Management Protocol
  • Waste Collection:

    • All waste containing 2-Cyclopentyl-2-methoxyacetic acid, including contaminated labware and PPE, must be collected in a designated, properly labeled, and sealed hazardous waste container.[1]

    • The container should be made of a material compatible with the acid.

  • Spill Management:

    • In the event of a small spill, wear appropriate PPE and contain the spill with an inert absorbent material such as sand or vermiculite.[7]

    • For small quantities of acidic waste, neutralization can be performed. Slowly add a weak base, such as sodium bicarbonate, to the diluted acid solution until the pH is between 5.5 and 9.5.[9][10] This procedure should be carried out in a fume hood.

    • For large spills, evacuate the area and contact the institution's environmental health and safety department immediately.

  • Final Disposal:

    • All hazardous waste must be disposed of through a licensed and certified hazardous waste management company.[1]

    • Follow all local, state, and federal regulations for the disposal of corrosive chemical waste.[1] Never pour untreated 2-Cyclopentyl-2-methoxyacetic acid down the drain.

By adhering to these safety and handling protocols, you can significantly mitigate the risks associated with 2-Cyclopentyl-2-methoxyacetic acid and ensure a safe and productive research environment.

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